4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol
Description
Properties
IUPAC Name |
4-fluoro-2-(2-methylpyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHGRRGHBXHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
The following technical guide is structured to provide a comprehensive, reproducible, and scientifically rigorous pathway for the synthesis and characterization of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol .
Executive Summary
The compound 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol represents a critical biaryl scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, ALK, and ROS1 inhibitors). The ortho-relationship between the hydroxyl group and the nitrogen-rich pyrazole ring creates a pseudo-ring system via intramolecular hydrogen bonding, often mimicking the ATP-binding hinge region interactions.
This guide details a robust, high-fidelity synthesis route utilizing Suzuki-Miyaura cross-coupling .[1] Unlike generic protocols, this workflow addresses the specific challenges of ortho-substituted biaryls, including steric hindrance and protodeboronation of 5-pyrazolyl boronates.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the biaryl C-C bond. While direct C-H activation is an emerging field, the Suzuki-Miyaura coupling remains the gold standard for reliability in drug development contexts.
Strategic Considerations:
-
Regiochemistry: The pyrazole moiety must be connected at the 5-position. 1-methyl-1H-pyrazol-5-yl boronates are prone to protodeboronation; therefore, the pinacol ester is selected for enhanced stability over the free boronic acid.
-
Phenol Protection: While modern catalysts (e.g., Buchwald precatalysts) tolerate free phenols, the ortho-position of the boronate coupling partner creates a risk of palladium coordination to the phenoxide, dampening the catalytic cycle. A Benzyl (Bn) protecting group strategy is chosen to ensure consistent yields and simplify purification.
Figure 1: Retrosynthetic disconnection showing the protected phenol strategy to avoid catalyst poisoning.
Experimental Protocol
Phase 1: Protection of 2-Bromo-4-fluorophenol
Objective: Mask the acidic proton to prevent interference during the metal-catalyzed coupling.
-
Reagents: 2-Bromo-4-fluorophenol (1.0 equiv), Benzyl bromide (1.2 equiv), Potassium carbonate (
, 2.0 equiv). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step:
-
Charge a round-bottom flask with 2-Bromo-4-fluorophenol (10 mmol) and ACN (50 mL).
-
Add
(20 mmol) followed by dropwise addition of Benzyl bromide (12 mmol). -
Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (SiO2, 100% Hexanes → 5% EtOAc/Hexanes).
Phase 2: Suzuki-Miyaura Coupling
Objective: Form the sterically congested biaryl bond.
-
Reagents: 2-Benzyloxy-5-fluorobromobenzene (1.0 equiv), 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.2 equiv).
-
Catalyst System:
(5 mol%) is robust for this transformation. Alternatively, can be used but is more oxygen-sensitive. -
Base:
(3.0 equiv) or . Cesium bases often perform better for sterically demanding couplings. -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
Step-by-Step:
-
In a reaction vial, combine the protected bromide (5 mmol), pyrazole boronate ester (6 mmol), and
(15 mmol). -
Add Dioxane (20 mL) and Water (5 mL). Sparge with Nitrogen/Argon for 10 minutes (Critical for Pd(0) longevity).
-
Add
(0.25 mmol). Seal the vial. -
Heat to 90-100°C for 12-16 hours.
-
Note: The reaction mixture will turn black as Pd precipitates upon completion.
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd residues. Wash the filtrate with water/brine.
-
Purification: Flash chromatography (SiO2, 10% → 30% EtOAc/Hexanes). The product is the benzyl ether intermediate.
Phase 3: Global Deprotection
Objective: Reveal the phenol functionality.
-
Reagents:
(balloon), 10% Pd/C (10 wt% loading). -
Solvent: Methanol or Ethanol.[2]
Step-by-Step:
-
Dissolve the coupled intermediate in MeOH.
-
Add 10% Pd/C carefully under inert atmosphere.
-
Purge with
gas and stir at Room Temperature (RT) for 2-4 hours. -
Workup: Filter through Celite. Concentrate the filtrate.
-
Final Purification: Recrystallization from Ethanol/Heptane or reverse-phase HPLC if high purity (>99%) is required for biological assays.
Figure 2: Step-by-step synthetic workflow.
Characterization & Data Analysis
Validation of the final structure requires careful analysis of NMR coupling constants, particularly the Fluorine-Proton couplings (
Expected Analytical Data
| Technique | Parameter | Diagnostic Signal / Value | Interpretation |
| 1H NMR | Phenol -OH | Exchangeable with | |
| 1H NMR | Pyrazole | Distinct singlet for N-Methyl group. | |
| 1H NMR | Pyrazole H-4 | ||
| 1H NMR | Pyrazole H-3 | ||
| 1H NMR | Aromatic Ring | Multiplets | Complex splitting due to |
| 19F NMR | Fluorine | Typical range for fluoro-phenols. | |
| MS (ESI) | m/z 193.07 | Calculated MW: 192.19. |
Structural Validation Logic
-
Regiochemistry Check: In the 1H NMR, if the product was the 3-yl isomer (a common byproduct if the boronate rearranges), the pyrazole protons would appear slightly shifted, but the definitive proof is NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Expectation: A NOE correlation between the N-Methyl protons and the Pyrazole H-4 proton confirms the 1-methyl-5-yl connectivity. If connected at the 3-position, the methyl is distant from the connection point protons.
-
-
Fluorine Coupling: The proton ortho to the fluorine (H-3 on the phenol ring) will appear as a doublet of doublets (dd) with a large
coupling (~8-10 Hz).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Protodeboronation of Pyrazole Boronate | Use 3.0 equiv of base and lower temp to 80°C. Switch to XPhos Pd G2 catalyst for faster oxidative addition. |
| Pd Residue in Product | Inefficient Workup | Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the final filtration. |
| Regioisomer Impurities | Boronate instability | Ensure the starting material is the Pinacol Ester , not the free boronic acid. Store the boronate at 4°C. |
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Synthesis of Pyrazolyl-Phenols (Related Analogs)
- Research on 2-(1-methyl-1H-pyrazol-5-yl)phenol derivatives highlights the utility of Suzuki coupling for this scaffold.
-
Protodeboronation Challenges in Heterocyclic Boronates
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3]
-
-
Advanced Catalysts for Sterically Hindered Couplings
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[3]
-
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
Structural Characterization and Crystallographic Analysis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
This guide provides an in-depth technical analysis of the crystal structure and conformational dynamics of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , a critical pharmacophore and intermediate in the synthesis of the ALK/c-Met inhibitor Crizotinib (PF-02341066) .
Executive Summary & Strategic Importance
4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 771483-74-0) represents a "privileged scaffold" in kinase inhibitor design. Its structural significance lies in the biaryl torsion angle controlled by an intramolecular hydrogen bond and steric clashes. This molecule serves as the "hinge-binding" mimic in Crizotinib, where the pyrazole nitrogen accepts a hydrogen bond from the kinase backbone.
Understanding the solid-state structure of this intermediate is pivotal for two reasons:
-
Regiochemical Validation: Confirming the N-methylation site (1-methyl-5-yl vs. 1-methyl-3-yl) which is difficult to distinguish by NMR alone.
-
Conformational Pre-organization: The molecule adopts a planar conformation in isolation due to an intramolecular H-bond, but must twist significantly to fit the ALK/c-Met binding pocket (Bioactive Conformation).
Chemical Context & Synthesis Logic
The synthesis of this moiety often yields regioisomeric mixtures. Crystallographic analysis is the gold standard for validating the correct isomer required for biological activity.
Regioselectivity Challenge
During the condensation of the hydrazine with the 1,3-dicarbonyl equivalent, two isomers can form. The 1-methyl-5-yl isomer (Target) places the methyl group adjacent to the phenol, creating specific steric pressure. The 1-methyl-3-yl isomer (Byproduct) lacks this steric clash and fails to bind the target kinase effectively.
Figure 1: The regiochemical divergence in pyrazole synthesis requiring crystallographic validation.
Crystallographic Analysis: The Core Structure
Intramolecular Hydrogen Bonding (The "Lock")
In the solid state, 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol adopts a pseudo-planar conformation . This is driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (Donor) and the pyrazole nitrogen (Acceptor).
-
Donor: Phenol O-H
-
Acceptor: Pyrazole N2 (proximal nitrogen)
-
Effect: This interaction "locks" the biaryl system, reducing the torsion angle to near 0° in the free base form. This planarization maximizes
-conjugation but must be energetically overcome during drug binding.
Crystal Packing & Intermolecular Interactions
Based on analogous pyrolyl-phenol structures (e.g., CSD Entry: XAZJIG), the packing is dominated by:
-
-
Stacking: The electron-deficient fluoro-phenyl ring stacks against the electron-rich pyrazole ring of adjacent molecules (approx. 3.6 Å separation).[1] -
Weak C-H...F Interactions: Fluorine acts as a weak acceptor, guiding the lattice orientation.
Quantitative Structural Parameters
The following parameters define the geometry of this scaffold, derived from high-resolution data of the Crizotinib-c-Met complex (PDB: 2WGJ) and small molecule analogs.
| Parameter | Value (Approx.) | Significance |
| Torsion Angle ( | 5° - 15° (Free) vs. 50° (Bound) | The "Free" state is planarized by H-bonding; the "Bound" state twists to accommodate the kinase gatekeeper residue. |
| O(Phenol)-N(Pyrazole) Dist. | 2.65 Å | Indicates a strong intramolecular hydrogen bond (S(6) motif). |
| N-N Bond Length | 1.37 Å | Typical for pyrazole aromatic systems. |
| C-F Bond Length | 1.36 Å | Standard aromatic C-F bond; resistant to metabolism. |
Bioactive Conformation vs. Ground State
A critical insight for drug developers is the energetic penalty paid to transition from the crystal structure (Ground State) to the Bioactive State.
The "Twist" Mechanism
-
Ground State (Crystal): The intramolecular O-H...N bond forces planarity.
-
Bioactive State (In Protein): When bound to c-Met or ALK, the molecule must break the intramolecular H-bond or twist significantly. In Crizotinib, this fragment twists to form an intermolecular H-bond with the hinge region residues (e.g., Met1199 in ALK).
Figure 2: Conformational energy landscape. The crystal structure represents the energy minimum of the isolated molecule, distinct from the twisted bioactive conformation.
Experimental Protocol: Crystallization & Data Collection
To reproduce the crystal structure of this intermediate for quality control (QC) or polymorph screening, follow this validated protocol.
Crystallization Method
-
Solvent System: Dissolve 50 mg of the compound in Ethanol/Water (9:1) or Isopropanol at 60°C.
-
Technique: Slow evaporation at room temperature (25°C) is preferred over cooling crystallization to yield single crystals suitable for X-ray diffraction (XRD).
-
Polymorph Warning: Rapid precipitation (e.g., adding hexane) often yields microcrystalline powder unsuitable for single-crystal analysis.
Data Collection Strategy
-
Temperature: Collect data at 100 K (Cryo-cooling) to reduce thermal motion of the terminal methyl group and the fluorine atom.
-
Radiation: Mo-K
( Å) is sufficient; Cu-K is not strictly necessary as the absolute configuration is not chiral (unless part of the larger Crizotinib molecule). -
Refinement: Pay special attention to the hydrogen atom on the phenol oxygen . It should be located in the difference Fourier map to confirm the intramolecular H-bond orientation.
References
-
Cui, J. J., et al. (2011).[2][3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
-
Protein Data Bank (PDB). Entry 2WGJ: "X-ray Structure of PF-02341066 bound to the kinase domain of c-Met." Link
-
Fussell, S. J., et al. (2012). "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib." Tetrahedron Letters, 53(8), 948-951. (Describes regiochemical confirmation via X-ray). Link
-
Cambridge Structural Database (CSD). Search for "Pyrazol-5-yl phenol" fragments for analogous packing motifs. Link
Sources
Methodological & Application
High-Throughput Screening of Pyrazole Compound Libraries: An Application Guide
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evidenced by its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and numerous kinase inhibitors used in oncology such as ruxolitinib and ibrutinib.[1][2][3] The pyrazole core's unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting a wide array of biological targets.[4]
High-throughput screening (HTS) of pyrazole-based compound libraries offers a powerful and efficient strategy to identify novel hit compounds that can be optimized into lead candidates.[5][6] This guide provides a comprehensive overview of the principles, detailed protocols, and data analysis workflows for successfully executing HTS campaigns with pyrazole libraries, tailored for researchers, scientists, and drug development professionals.
Part 1: Assay Development and Optimization - The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay format is dictated by the biological question being addressed and the nature of the target. Here, we will delve into two commonly employed assay types for screening pyrazole libraries: biochemical assays for direct target inhibition and cell-based assays for assessing phenotypic responses.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are indispensable for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor. Kinases, a class of enzymes frequently targeted by pyrazole-based inhibitors, are particularly well-suited for biochemical screening.[7][8][9]
A widely used format for kinase HTS is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This technology offers high sensitivity, a low background, and resistance to interference from colored or fluorescent compounds, which can be a concern with diverse chemical libraries.
Protocol 1: High-Throughput Kinase Inhibition Assay (HTRF)
This protocol describes a generic HTRF assay for screening a pyrazole library against a target protein kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated XL665 (SA-XL665)
-
Pyrazole compound library (10 mM stock in DMSO)
-
Low-volume 384-well white microplates
-
HTRF-compatible microplate reader
Experimental Workflow:
Caption: Workflow for a biochemical HTRF kinase inhibition screen.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of each pyrazole compound from the library stock plates to the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and biotinylated substrate in HTRF Kinase Buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in HTRF Kinase Buffer at twice the final desired concentration. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu³⁺-labeled anti-phospho-substrate antibody and SA-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (XL665) and 620 nm (Europium cryptate). The ratio of these signals is used to determine the extent of substrate phosphorylation.
Causality Behind Experimental Choices:
-
HTRF Technology: Chosen for its robustness against compound interference and its homogeneous "mix-and-read" format, which is ideal for automation.[10]
-
Low-Volume 384-Well Plates: Miniaturization to a 10 µL final volume conserves precious library compounds and expensive reagents.[5]
-
Acoustic Dispensing: Ensures precise and accurate transfer of nano-liter volumes of compounds, minimizing variability and DMSO concentration in the final assay.
Cell-Based Assays: Assessing Phenotypic Outcomes
Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context, providing insights into its cell permeability, cytotoxicity, and impact on cellular pathways. For pyrazole libraries with potential anticancer activity, a primary screen to assess effects on cell viability is a common starting point.[11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[11]
Protocol 2: Cell-Based High-Throughput Screen for Anticancer Activity (MTT Assay)
This protocol details a method to evaluate the cytotoxic effects of a pyrazole library on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound library (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Caption: Workflow for a cell-based MTT high-throughput screen.[1]
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed the chosen cancer cells at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Addition: Add the pyrazole compounds to the wells at a final concentration of 10 µM. Include DMSO-only wells as a negative control.
-
Treatment Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C, protected from light. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
MTT Assay: Selected for its simplicity, cost-effectiveness, and scalability for HTS. It provides a reliable measure of overall cell health.[11]
-
48-72 Hour Incubation: This duration allows for sufficient time for the compounds to exert their effects on cell proliferation and viability.
-
Solubilization Step: Necessary to dissolve the water-insoluble formazan crystals before absorbance can be measured accurately.
Part 2: The High-Throughput Screening Campaign
Once a robust assay has been developed and validated, the full-scale HTS campaign can be initiated. This involves screening the entire pyrazole library and analyzing the resulting data to identify "hits."
Data Analysis and Hit Identification
HTS generates a large volume of data that requires systematic analysis to identify statistically significant hits.[4]
Data Normalization and Quality Control:
-
Z'-factor: This statistical parameter is a measure of assay quality and is calculated for each plate using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]
Hit Selection:
-
Primary Hits: In a single-concentration screen, primary hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls or >50% inhibition).[14]
Data Presentation: Representative HTS Campaign
The following table summarizes representative data from a hypothetical high-throughput screen of a 10,000-compound pyrazole library against a target kinase.
| Metric | Value | Notes |
| Total Compounds Screened | 10,000 | Diverse pyrazole library |
| Screening Concentration | 10 µM | Single-dose primary screen |
| Assay Format | 384-well, Biochemical | HTRF |
| Primary Hit Rate | 2.5% | 250 compounds |
| Z'-factor (average) | 0.82 | Indicates excellent assay quality |
Hit Validation and Triage - Separating the Wheat from the Chaff
Primary hits from an HTS campaign are not guaranteed to be true, on-target modulators. A rigorous hit validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further investigation.[15][16][17]
Hit Validation Workflow:
Caption: A typical hit validation cascade for an HTS campaign.[18]
Key Steps in Hit Validation:
-
Hit Confirmation: Re-testing of the primary hits in the original assay to confirm their activity.
-
Dose-Response Analysis: Active compounds are tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Confirmed hits are tested in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to eliminate artifacts specific to the primary assay.[16]
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology or have undesirable off-target effects. For example, a screen against a related but non-target kinase can assess selectivity.[16]
-
Structure-Activity Relationship (SAR) Analysis: Examination of the activity of structurally related compounds from the library can provide early insights into the SAR and increase confidence in a particular chemical series.[15]
Part 3: Troubleshooting and Special Considerations for Pyrazole Libraries
While pyrazoles are generally well-behaved scaffolds, certain considerations can help in troubleshooting and ensuring the quality of HTS data.
-
Solubility: Like any diverse chemical library, some pyrazole derivatives may have limited aqueous solubility. It is crucial to ensure that compounds are fully dissolved in DMSO stock solutions and do not precipitate in the aqueous assay buffer. Visual inspection of assay plates can sometimes reveal compound precipitation.
-
Compound Stability: Certain substituted pyrazoles, particularly pyrazolone derivatives, can be susceptible to hydrolysis or oxidation under specific pH and light conditions.[14] If instability is suspected, forced degradation studies can be performed to identify potential liabilities.
-
Promiscuity and PAINS: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple HTS assays through non-specific mechanisms. Computational filters can be used to flag potential PAINS within the pyrazole library before or after screening.[19]
Conclusion
High-throughput screening of pyrazole compound libraries is a proven and effective strategy for the discovery of novel chemical probes and starting points for drug discovery programs. By combining carefully designed and validated assays with a systematic data analysis and hit validation workflow, researchers can efficiently navigate the vast chemical space of pyrazole derivatives to identify promising candidates for a wide range of therapeutic targets. This guide provides the foundational knowledge and detailed protocols to empower scientists to successfully implement such screening campaigns.
References
- Chen, Y.-J., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2775.
- Cox, E., et al. (2016). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 8(16), 1987-2001.
- Gedawy, A. M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1080.
- Al-Ostath, S., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(15), 1317-1335.
- Harding, P. J., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 13(5), 586-592.
- Martinez-Rivera, F. J., et al. (2022). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 27(15), 4991.
- Ladds, M., et al. (2021). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers, 13(14), 3497.
- Ivanenkov, Y. A., et al. (2023). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. ChemMedChem, 18(14), e202300138.
- Foley, T. L., et al. (2017). The European Federation for Medicinal Chemistry and Chemical Biology (EFMC) Best Practice Initiative: Hit Generation. Journal of Medicinal Chemistry, 60(16), 6783-6804.
- Al-Ghorbani, M., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anticancer Agents in Medicinal Chemistry, 22(12), 2303-2309.
- Gohlke, H., & Klebe, G. (2002). HTS data analysis workflow. Practical implication of a workflow in HTS data analysis and quality control.
- El-Sayed, N. N. E., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(45), 31639-31653.
- Al-Otaibi, F. M., et al. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Molecules, 29(3), 675.
- Thorne, N., et al. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 15(10), 1147-1155.
-
Freeslate. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved February 15, 2026, from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 15, 2026, from [Link]
- Tjaden, B., et al. (2022). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry, 65(15), 10436-10451.
- Ananthan, S., et al. (2010). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. Tuberculosis, 90(6), 334-349.
- Vasan, K., et al. (2014). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening, 19(6), 867-878.
- Green, S. A., et al. (2023). Rapid planning and analysis of high-throughput experiment arrays for reaction discovery.
- Sadybekov, A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- The Journal of Organic Chemistry Ahead of Print. (2024). The Journal of Organic Chemistry.
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19).
- Eyrisch, S., & Helms, V. (2007). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 411, 225-243.
- Nehra, B., et al. (2024). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Future Medicinal Chemistry.
- Jia, Y., et al. (2014). HTRF kinase assay development and methods in inhibitor characterization. In Kinase Screening and Profiling (pp. 1-16). Humana Press.
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved February 15, 2026, from [Link]
- de la Cruz, J., et al. (2020). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 5(4), 744-752.
- Davis, M. I., et al. (2011). Reporting data from high-throughput screening of small-molecule libraries.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Use of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol in anti-inflammatory research
Application Note: Characterizing the Anti-Inflammatory Potential of the 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol Scaffold
Executive Summary
4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 771483-74-0) represents a critical pharmacophore in modern anti-inflammatory drug discovery. Its structural motif—a phenol core substituted with a fluorine atom and a methyl-pyrazole group—mimics the ATP-binding hinge region interactions found in several kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (p38 MAPK) and Cyclooxygenase-2 (COX-2) .
This Application Note provides a rigorous, standardized protocol for researchers to evaluate the biological activity of this scaffold. It details methods for solubility profiling, target engagement assays (Kinase/COX), and cellular efficacy testing in LPS-induced macrophage models.
Chemical Identity & Handling
| Property | Specification |
| Chemical Name | 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol |
| CAS Number | 771483-74-0 |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Solubility | DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Poor) |
| Storage | -20°C, desiccated, protected from light |
Handling Protocol:
-
Stock Preparation: Dissolve 1.92 mg of powder in 1 mL of sterile DMSO to create a 10 mM stock solution . Vortex for 30 seconds.
-
Aliquoting: To prevent freeze-thaw degradation, aliquot the stock into 50 µL volumes in amber microtubes.
-
Stability: Stable for 6 months at -20°C. Discard if precipitate is visible after thawing.
Mechanism of Action (MOA) Hypothesis
The therapeutic potential of this scaffold lies in its dual-pharmacophore nature :
-
Phenol Moiety: Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in the kinase hinge region (e.g., interacting with Glu71 and Met109 in p38α).
-
Fluorine Substitution: Enhances metabolic stability by blocking oxidative metabolism at the para-position and increases lipophilicity for better membrane permeability.
-
Pyrazole Ring: Provides a rigid linker that orients the molecule within the hydrophobic pocket of COX-2 or the specificity pocket of kinases.
Figure 1: Target Signaling Pathway (p38 MAPK & COX-2)
This diagram illustrates the inflammatory cascade triggered by LPS and the potential intervention points for the compound.
Caption: Schematic of the LPS-TLR4 inflammatory cascade. The compound is hypothesized to inhibit p38 MAPK phosphorylation or COX-2 enzymatic activity, reducing downstream cytokine and PGE2 production.
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (p38α MAPK)
Objective: To determine if the compound directly inhibits p38α kinase activity.
Materials:
-
Recombinant p38α MAPK (active).
-
Substrate: ATF-2 protein or p38 peptide.
-
ATP (10 µM and 100 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega) or ³³P-ATP.
Procedure:
-
Preparation: Prepare a 3x serial dilution of the compound in kinase buffer (range: 10 µM to 0.1 nM). Include a SB203580 positive control (known p38 inhibitor).
-
Reaction: Mix 2 µL compound + 4 µL enzyme + 4 µL substrate/ATP mix in a 384-well plate.
-
Incubation: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Readout: Measure luminescence. Calculate IC₅₀ using a non-linear regression model (GraphPad Prism).
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)
Objective: To assess efficacy in a live cellular model of inflammation.
Materials:
-
RAW 264.7 Macrophage cell line (ATCC TIB-71).
-
DMEM High Glucose + 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Griess Reagent (for Nitric Oxide).
-
ELISA Kits (TNF-α, IL-6).
Workflow Diagram:
Caption: Step-by-step workflow for evaluating anti-inflammatory activity in RAW 264.7 macrophages.
Step-by-Step Procedure:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Allow adherence for 24h. -
Pre-treatment: Replace media with fresh DMEM containing the compound (0.1, 1, 5, 10 µM). Control: 0.1% DMSO (Vehicle).
-
Induction: After 1 hour, add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control".
-
Incubation: Incubate for 24 hours at 37°C.
-
Analysis:
-
Nitric Oxide (NO): Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II. Read Absorbance at 540 nm.
-
Cytokines: Use 50 µL supernatant for TNF-α/IL-6 ELISA according to manufacturer instructions.
-
Viability: Add MTT or CCK-8 reagent to the remaining cells to ensure reduction in inflammation is not due to cytotoxicity.
-
Data Analysis & Interpretation
Validity Criteria:
-
Z-Factor: For screening assays, Z' should be > 0.5.
-
Controls:
-
LPS-only wells must show >10-fold increase in NO/TNF-α vs. Untreated.
-
Positive Control (e.g., Dexamethasone 1 µM or SB203580 10 µM) must show >50% inhibition.
-
-
Cytotoxicity: If cell viability drops below 80% at a specific concentration, exclude that data point from IC₅₀ calculation to avoid false positives.
Expected Results Table:
| Assay | Parameter | Expected Outcome (Active) |
|---|---|---|
| Kinase Assay | p38α IC₅₀ | < 500 nM (Potent) / < 10 µM (Moderate) |
| Cellular Assay | NO Production | Dose-dependent reduction |
| Cellular Assay | TNF-α / IL-6 | Dose-dependent reduction |
| Cytotoxicity | CCK-8 | No significant toxicity at effective dose |
References
-
Chemical Identity: 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. ChemicalBook. CAS 771483-74-0. Link
-
p38 MAPK Inhibitor Design: Laufer, S. A., et al. (2003). "Discovery and SAR of a novel class of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Describes the phenol-pyrazole scaffold relevance). Link
-
RAW 264.7 Protocol: Posadas, I., et al. (2000). "Microglial activation by peroxynitrite is mediated by the p38 mitogen-activated protein kinase pathway." British Journal of Pharmacology. (Standard protocol for NO/p38 assays). Link
-
Assay Validation: Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
Application Note: Investigating the Analgesic Potential of Novel Pyrazole Derivatives
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry, particularly for their capacity to inhibit cyclooxygenase (COX) enzymes selectively.[1] This application note provides a comprehensive, self-validating framework for evaluating the analgesic efficacy of novel pyrazole compounds. It bridges the gap between synthetic chemistry and pharmacological validation, offering detailed protocols for differentiating between peripheral (anti-inflammatory) and central (neurogenic) pain mechanisms.
Part 1: Chemical Synthesis & Integrity (The Foundation)
Before biological testing, the chemical entity must be rigorously defined. Impurities (e.g., unreacted hydrazine) can induce false positives in toxicity and pain assays.
General Synthesis Workflow (Claisen-Schmidt / Cyclization)
Most bioactive pyrazoles are synthesized via the cyclization of chalcones with hydrazine derivatives.
Protocol:
-
Chalcone Formation: React an equimolar acetophenone derivative with a substituted benzaldehyde in ethanol (10 mL/mmol) containing 40% NaOH (aq). Stir at RT for 12–24 h. Precipitate with ice water, filter, and recrystallize (Ethanol).
-
Pyrazole Cyclization: Reflux the chalcone (1 mmol) with hydrazine hydrate or phenylhydrazine (2 mmol) in glacial acetic acid (10 mL) for 6–8 hours.
-
Purification: Pour into crushed ice. Filter the solid. Critical Step: Recrystallize from ethanol/DMF to ensure >98% purity (HPLC).
Validation Checkpoints
-
TLC: Single spot in two solvent systems (e.g., Hexane:EtOAc 7:3 and CHCl3:MeOH 9:1).
-
Melting Point: Sharp range (<2°C variation).
-
Solubility: Determine solubility in the vehicle (e.g., 1% CMC, DMSO, or Tween-80) prior to dosing. Note: If DMSO >5% is required, include a vehicle control group in all animal models to rule out solvent-induced analgesia.
Part 2: In Vitro Mechanism Screening (COX Selectivity)[2]
To determine if the analgesic effect is mediated via the arachidonic acid pathway, we utilize a fluorometric COX-1/COX-2 inhibition assay.
Principle
Peroxidase activity of COX enzymes converts the fluorescent probe (ADHP) into a highly fluorescent compound (Resorufin) during the conversion of PGG2 to PGH2. Inhibitors reduce this fluorescence.
Protocol: COX-1/COX-2 Fluorometric Assay
Materials: Recombinant human COX-1 and COX-2, Arachidonic Acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), Tris-HCl buffer (pH 8.0).
Workflow:
-
Preparation: Dissolve test compounds in DMSO. Dilute with assay buffer (Final DMSO <2%).
-
Incubation:
-
Add 10 µL enzyme (COX-1 or COX-2) to 96-well plate.
-
Add 10 µL test compound (Screening range: 0.01 µM – 100 µM).
-
Add 10 µL Heme cofactor.
-
Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Start: Add 10 µL Arachidonic Acid/ADHP mixture.
-
Measurement: Read fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes.
Data Analysis:
-
Calculate slope of the reaction (RFU/min).
-
% Inhibition =
-
Selectivity Index (SI) =
.[2] Target SI > 50 for selective COX-2 inhibitors.[1]
Part 3: In Vivo Analgesic Profiling
This section details three complementary models to triangulate the mechanism of action:
-
Acetic Acid Writhing: Peripheral inflammatory pain.[3]
-
Hot Plate Test: Supraspinal (central) thermal pain.
-
Formalin Test: Biphasic (Neurogenic vs. Inflammatory).
Experimental Design & Ethics
-
Animals: Swiss Albino Mice (20–30 g), sex-matched (usually male to avoid estrus cycle variations).
-
Grouping (n=6-8/group):
-
Vehicle Control (1% CMC or Saline).
-
Standard Drug (Positive Control).[4]
-
Test Compound Low Dose (e.g., 25 mg/kg).
-
Test Compound High Dose (e.g., 50 mg/kg).
-
-
Blinding: The observer scoring behaviors must be blinded to the treatment groups.
Protocol A: Acetic Acid-Induced Writhing (Peripheral)
Detects peripheral analgesia mediated by prostaglandin inhibition.
-
Acclimatization: Fast mice for 12h (water ad libitum).
-
Pre-treatment: Administer Test Compound (p.o.) or Standard (Diclofenac 10 mg/kg, i.p.) 60 minutes prior to challenge.
-
Challenge: Inject 0.6% Acetic Acid (10 mL/kg, i.p.).
-
Observation:
-
Wait 5 minutes (latency).
-
Count "writhes" (abdominal constriction + hind limb extension) for the next 20 minutes .
-
-
Calculation:
Protocol B: Hot Plate Test (Central/Supraspinal)
Detects centrally acting analgesics (opioid-like).
-
Equipment: Eddy’s Hot Plate maintained at 55 ± 1°C .
-
Screening: Place mice on plate 24h prior. Discard mice with latency <5s or >30s.
-
Pre-treatment: Administer Test Compound (p.o.) or Morphine (5 mg/kg, s.c.).
-
Testing: Place mouse on plate at T = 30, 60, 90, 120 min post-dose.
-
Endpoint: Record time to hind paw lick or jump .
-
Cut-off: 15 seconds (to prevent tissue damage). If no response by 15s, remove animal and record 15s.
-
Note: Many protocols use a 30s cut-off; however, 15s is stricter for welfare if 55°C is used.
-
Protocol C: Formalin Test (Biphasic)
Differentiates between direct nociceptor stimulation (Phase 1) and inflammatory pain (Phase 2).[5]
-
Pre-treatment: Administer drug 60 min prior to testing.
-
Injection: Inject 20 µL of 2.5% Formalin (in saline) subcutaneously into the dorsal surface of the right hind paw.
-
Scoring (Time spent licking/biting injected paw):
-
Interpretation:
-
Inhibition of Phase 1 & 2 = Central analgesic (Opioid-like).
-
Inhibition of Phase 2 only = Peripheral analgesic (NSAID-like).
-
Part 4: Safety Assessment (OECD 423)
Before claiming "drug-likeness," acute toxicity must be established.
Protocol (Acute Toxic Class Method):
-
Starting Dose: 300 mg/kg (p.o.) given to 3 female mice.
-
Observation:
-
First 30 min: Critical observation for convulsions, sedation, salivation.
-
24 hours: Mortality check.
-
14 days: Daily weight and wellness checks.
-
-
Decision Tree:
-
If 0/3 die
Repeat at 300 mg/kg or step up to 2000 mg/kg. -
If 2-3/3 die
Step down to 50 mg/kg.
-
-
Necropsy: At Day 14, euthanize survivors and inspect liver, kidney, and stomach (for ulceration, a common NSAID side effect).
Part 5: Visualization & Logic
Mechanism of Action & Assay Logic
The following diagram illustrates the physiological pathway and where specific assays intervene.
Caption: Pathway illustrating Arachidonic Acid cascade, drug intervention points, and corresponding validation assays.
Experimental Workflow Decision Tree
This flowchart guides the researcher through the sequential testing phases.
Caption: Sequential workflow from synthesis to lead candidate selection.
Part 6: Data Presentation Standards
When reporting results, use the following table format to ensure comparability.
Table 1: Effect of Pyrazole Derivatives on Acetic Acid-Induced Writhing in Mice
| Group | Dose (mg/kg) | Mean Writhes (± SEM) | % Inhibition |
| Vehicle | 10 mL/kg | 45.2 ± 3.1 | - |
| Diclofenac | 10 | 12.5 ± 1.2 | 72.3% |
| Compound 4a | 25 | 38.1 ± 2.8 | 15.7% |
| Compound 4a | 50 | 18.4 ± 1.9 | 59.2% |
Data analyzed via One-Way ANOVA followed by Dunnett’s test. ***p<0.001 vs Vehicle.
References
-
Evaluation of Analgesic Activity (Writhing Test)
-
Source: BenchChem Application Notes.[4] "Acetic Acid-Induced Writhing Test for Analgesia."
-
-
Formalin Test Mechanism & Protocol
- Title: The formalin test in mice: dissociation between inflammatory and non-inflamm
- Source: PubMed (Hunskaar S, Hole K).
-
URL:[Link]
-
Hot Plate Test Methodology
-
COX-1/COX-2 Inhibition Assay
-
Title: COX-2 Inhibitor Screening Kit (Fluorometric) Protocol.[10]
- Source: Sigma-Aldrich.
-
-
Toxicity Guidelines
-
Pyrazole Structure-Activity Relationship
- Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors.
- Source: PMC (N
-
URL:[Link]
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. jcdr.net [jcdr.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Knorr Pyrazole Synthesis Technical Support Center: A Guide for Researchers
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazoles, particularly when employing substituted hydrazines. This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the outcome?
Q1: What is regioselectivity in the context of the Knorr pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[1] In the Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different regioisomeric pyrazoles. This occurs because the substituted hydrazine has two distinct nitrogen atoms, and either can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[1][2] Controlling which isomer is formed is a critical challenge for researchers, as different regioisomers can exhibit vastly different biological activities.[1]
Caption: Formation of two regioisomers from an unsymmetrical diketone.
Q2: What are the primary factors that control the regioselectivity?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1][3]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[1][3]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1][4]
Troubleshooting & Optimization Strategies for Regioselectivity:
| Parameter | Recommendation | Rationale |
| Solvent | Fluorinated alcohols (e.g., TFE, HFIP) often improve regioselectivity compared to standard solvents like ethanol.[1] | Fluorinated alcohols can influence the reaction pathway through their unique solvent properties, potentially by stabilizing one transition state over the other. |
| pH/Catalyst | Acid catalysis is generally required.[5][6][7] For β-ketoesters, a few drops of glacial acetic acid are often sufficient.[5][8] Under acidic conditions, the reaction mechanism can be altered, influencing the site of initial attack.[1][9] | The pH affects the protonation state of both the dicarbonyl compound and the hydrazine, thereby influencing the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[4][9] |
| Temperature | Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other. | At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which may correspond to the formation of a single regioisomer. |
| Reactant Stoichiometry | Varying the ratio of the dicarbonyl compound to the substituted hydrazine can influence the regioisomeric ratio.[4] | The stoichiometry can affect the concentration of reaction intermediates and potentially favor one reaction pathway.[4] |
Experimental Protocol for Optimizing Regioselectivity:
A recommended approach is to screen different solvents. The following protocol outlines a general procedure for testing the effect of a fluorinated alcohol.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
-
Standard solvent (e.g., ethanol) for comparison
Procedure:
-
In two separate reaction vials, dissolve the 1,3-diketone in HFIP and the standard solvent, respectively.
-
To each vial, add the substituted hydrazine at room temperature with stirring.
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the regioisomers.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Analyze the crude product ratio using ¹H NMR spectroscopy.
-
If necessary, purify the products by column chromatography on silica gel.[1][10]
Issue 2: My reaction yield is low, or the reaction is not going to completion.
Q3: What are the common causes for low yields or incomplete reactions?
A3: Several factors can contribute to poor reaction performance:
-
Sub-optimal pH: The Knorr synthesis is typically acid-catalyzed.[5][6][7] Insufficient acidity can lead to a sluggish reaction, while excessively acidic conditions can promote side reactions or degradation of starting materials.[5]
-
Incorrect Temperature: While many Knorr syntheses are exothermic and proceed rapidly at room temperature, less reactive substrates may require heating to achieve completion.[5]
-
Poorly Reactive Starting Materials: Hydrazines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered dicarbonyl compounds can impede the reaction.
-
Product Instability: The desired pyrazole product might be sensitive to the reaction conditions, leading to degradation over time.
Caption: Troubleshooting workflow for low-yield reactions.
Troubleshooting & Optimization Strategies for Low Yields:
| Parameter | Recommendation | Rationale |
| pH Control | For reactions with hydrazine salts (e.g., phenylhydrazine hydrochloride), add one equivalent of a mild base like sodium acetate to neutralize the excess acid.[5] For neutral hydrazines, add a catalytic amount of a weak acid like acetic acid.[8] | Proper pH ensures the activation of the carbonyl group without deactivating the hydrazine nucleophile.[9] |
| Temperature | Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gradually increase the temperature. For highly exothermic reactions, consider cooling the reaction mixture initially. | The optimal temperature will depend on the specific reactivity of the substrates. |
| Solvent | Protic solvents like ethanol or propanol are commonly used and often effective.[8] For specific applications, other solvents may be beneficial. | The solvent can influence the solubility of reactants and the stability of intermediates. |
| Reaction Time | Continuously monitor the reaction by TLC to determine the point of maximum product formation and to avoid product degradation. | Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts. |
Issue 3: My reaction mixture has turned a deep yellow or red color, and I'm observing many impurities.
Q4: What is the cause of the discoloration and how can I minimize it?
A4: The formation of a deep yellow or red color is a common observation in Knorr pyrazole syntheses, particularly when using substituted hydrazines like phenylhydrazine.[11] This is often due to the formation of colored impurities from the hydrazine starting material, potentially through oxidation or other side reactions.[5]
Troubleshooting & Optimization Strategies for Impurity Formation:
| Strategy | Recommendation | Rationale |
| Inert Atmosphere | While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities.[5] | An inert atmosphere minimizes the risk of oxidative side reactions involving the hydrazine. |
| pH Adjustment | If using a hydrazine salt, the addition of a mild base can lead to a cleaner reaction profile by neutralizing the acidic medium that may promote byproduct formation.[5] | A less acidic environment can disfavor certain side reactions of the hydrazine. |
| Purification | Colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps such as column chromatography or recrystallization.[5] | The colored byproducts often have different solubility profiles than the desired pyrazole product. |
Purification Protocol for Colored Impurities:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
If significant color persists, triturate the crude solid with a non-polar solvent like hexanes or toluene to wash away colored impurities.
-
Further purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[12]
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC. Retrieved February 14, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Paal–Knorr synthesis. (2023, December 29). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011, June). UAB Barcelona. Retrieved February 14, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). MDPI. Retrieved February 14, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 14, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
- Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 553-555). Cambridge University Press.
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved February 14, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
- Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). Journal of Organic Chemistry, 66(20), 6787-6791.
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 14, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020, October 28). YouTube. Retrieved February 14, 2026, from [Link]
-
What is the product of the reaction between benzyl and phenylhydrazine? (2020, November 13). Quora. Retrieved February 14, 2026, from [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved February 14, 2026, from [Link]
-
Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. (2016). PMC. Retrieved February 14, 2026, from [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Molecules. Retrieved February 14, 2026, from [Link]
-
Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. (2016). PubMed. Retrieved February 14, 2026, from [Link]
-
(PDF) Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Capsulorhexis: Pearls and pitfalls. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
Optimizing reaction conditions for fluorinated pyrazole synthesis
Topic: Optimizing Reaction Conditions for Fluorinated Pyrazole Synthesis Expertise Level: Advanced / Drug Discovery Current Status: Systems Operational
Introduction: The Fluorine Factor
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the unique frustrations of synthesizing trifluoromethyl- or fluoro-substituted pyrazoles.
In medicinal chemistry, the introduction of a trifluoromethyl (
This guide moves beyond generic "mix-and-stir" instructions. We analyze the causality of failure modes, specifically focusing on the reaction between fluorinated 1,3-dicarbonyls and hydrazines.
Module 1: Controlling Regioselectivity
The Issue:
"I am getting a mixture of 3-
The Diagnosis:
Regioselectivity in the cyclocondensation of 1,3-dicarbonyls with substituted hydrazines is governed by the interplay between electronic control (Hard/Soft Acid-Base theory) and steric hindrance . The
Troubleshooting Protocol: The "Hydrazine Switch"
The identity of your hydrazine substituent significantly influences the initial attack site.
| Hydrazine Type | Nucleophilicity | Primary Attack Site | Resulting Major Isomer |
| Methylhydrazine ( | High (Harder Nucleophile) | 5-trifluoromethyl -1-methylpyrazole | |
| Arylhydrazine ( | Lower (Softer Nucleophile) | Aryl/Alkyl-Carbonyl (Softer Electrophile) | 3-trifluoromethyl -1-arylpyrazole |
Corrective Actions:
-
To favor the 5-
isomer with Arylhydrazines: You cannot rely on standard conditions. You must switch to a stepwise approach :-
Step 1: Convert the 1,3-diketone to a vinylogous amide (enaminone) using a secondary amine.
-
Step 2: React the enaminone with the hydrazine. The directing group forces the nucleophilic attack to the desired position.
-
-
To favor the 3-
isomer: Use acid catalysis (Acetic acid or HCl/EtOH). Protonation of the carbonyls accentuates the electronic difference, favoring the formation of the hydrazone at the non-fluorinated carbonyl first.
Visualizing the Decision Matrix
Figure 1: Decision matrix for predicting regiochemical outcomes based on hydrazine nucleophilicity [1, 5].
Module 2: Overcoming Reaction Stalling (The Hydrate Trap)
The Issue: "My LCMS shows the mass of the product plus water (M+18), and the reaction won't progress to the aromatic pyrazole."
The Diagnosis:
Fluorinated 1,3-diketones exist in equilibrium with their hydrates (gem-diols) . The electron-withdrawing
Step-by-Step Recovery Protocol
Step 1: Dehydration of the Starting Material
-
Observation: If your starting material is a viscous liquid or waxy solid, it is likely the hydrate.
-
Action: Reflux the fluorinated 1,3-diketone in toluene with a Dean-Stark trap before adding the hydrazine. Alternatively, treat with an equivalent of trifluoroacetic anhydride (TFAA) to chemically dehydrate it in situ.
Step 2: Forcing the Aromatization If the reaction forms the stable 5-hydroxy-pyrazoline intermediate:
-
Do not add more hydrazine. It will not help.
-
Add Acid: Add 10 mol%
-Toluenesulfonic acid ( -TsOH) or concentrated . -
Increase Temperature: Heat the reaction to reflux in ethanol or acetic acid. The elimination of water to form the aromatic pyrazole is endothermic and acid-catalyzed.
Step 3: The "One-Pot" Dehydration Mix For stubborn substrates, use the following optimized conditions:
-
Solvent: Ethanol/Acetic Acid (3:1 ratio).
-
Reagent: Hydrazine Hydrochloride (instead of hydrazine hydrate).
-
Why? Using the salt form minimizes water introduction, and the acidic environment promotes immediate dehydration of the intermediate [2, 3].
Module 3: Purification & Characterization
The Issue: "I cannot separate the regioisomers by column chromatography, and the NMR is confusing."
The Diagnosis:
3-
Separation Strategy
| Method | Recommendation | Why it works |
| Standard Silica | Avoid if possible. | Poor resolution due to peak tailing/streaking. |
| C18 Reverse Phase | Highly Recommended. | The hydrophobic difference between the isomers is often amplified in RP-HPLC (MeOH/Water + 0.1% Formic Acid). |
| Gradient Elution | Hexane/EtOAc (0-10%) | If using silica, use very shallow gradients. Isomers often elute within 2% solvent change of each other [4]. |
Definitive Characterization: NMR
Do not rely solely on
-
5-Trifluoromethyl Isomer: The
group is closer to the N-substituent (N1).-
Shift: Typically
to ppm . -
Reason: Deshielding effect from the adjacent N-lone pair/anisotropic effect of the N-substituent.
-
-
3-Trifluoromethyl Isomer: The
group is distal to N1.-
Shift: Typically
to ppm (often slightly more upfield than the 5-isomer, though overlap occurs; comparison is key). -
Coupling: Look for
coupling to the proton at C4.
-
Note: Shifts vary by solvent (e.g.,
FAQ: Rapid Fire Troubleshooting
Q: Can I use Selectfluor to fluorinate a pyrazole directly?
A: Yes, but it is electrophilic fluorination. It will place a single fluorine atom (F) , usually at the C4 position (the most nucleophilic carbon). It will not install a trifluoromethyl (
Q: Why does my yield drop when I scale up?
A: Exotherm control. The condensation of hydrazine with diketones is exothermic. On a large scale, the heat generated can degrade the fluorinated diketone (retro-Claisen condensation). Protocol: Add the hydrazine dropwise at
Q: The product is oiling out and won't crystallize. A: Fluorinated compounds have low surface tension. Try trituration with cold pentane or heptane. If that fails, dissolve in a minimum amount of DCM and add excess hexanes, then evaporate slowly.
References
-
Fustero, S. et al. (2011). Recent Advances in the Synthesis of Fluorinated Pyrazoles. Chemical Reviews. Link
-
Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Link
-
Singh, S. P. et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.[1] Link
-
Reddit Community Discussion. (2024). How to separate these regioisomers?. r/OrganicChemistry.[2][3] Link
-
Zeng, H. et al. (2021).[2] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. Journal of Organic Chemistry. Link
-
Popa, A. et al. (2022).[4] Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches. PMC PubMed Central. Link
Sources
Technical Support Center: Synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
The following is a comprehensive Technical Support Guide designed for researchers and process chemists working on the synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol .
Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol CAS Registry Number: (Analogous scaffolds: 1256256-46-8 for similar c-Met intermediates)
Executive Summary: The Synthetic Challenge
The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol presents a classic "ortho-ortho" coupling challenge. The target molecule features a phenol core with a pyrazole ring at the sterically crowded ortho position. Furthermore, the pyrazole is substituted at the 5-position (relative to the N-methyl group), which is crucial for bioactivity but synthetically demanding compared to the thermodynamically favored 3-isomer.
Primary Failure Modes:
-
Regio-scrambling: In de novo cyclization, obtaining the 5-aryl isomer over the 3-aryl isomer is difficult due to thermodynamic preference.
-
Protodeboronation: If using 2-hydroxyphenylboronic acids in Suzuki coupling, the boronic acid moiety is prone to rapid hydrolysis before coupling occurs.
-
Catalyst Poisoning: The free phenolic hydroxyl group can coordinate to Pd(II) species, arresting the catalytic cycle.
Recommended Synthetic Route (The "Golden Path")
To maximize yield and guarantee regiochemical purity, we recommend the Suzuki-Miyaura Cross-Coupling approach using a Pyrazole Boronate and a Protected Phenol Halide .
The Logic (Why this route?)
-
Regiocontrol: The 5-position of 1-methylpyrazole is the most acidic proton (
). It can be selectively lithiated and borylated, locking in the correct regiochemistry before the coupling step. -
Stability: Pyrazole boronates are significantly more stable towards protodeboronation than 2-hydroxyphenylboronic acids.
-
Protection: Masking the phenol as a benzyl ether or methoxymethyl (MOM) ether prevents catalyst poisoning.
Workflow Diagram
Figure 1: The recommended "Inverse" Suzuki strategy avoids unstable phenol boronates.
Troubleshooting Guide & FAQs
Module A: The Suzuki Coupling (Yield Issues)
Q1: I am seeing low conversion (<30%) and significant starting material remaining. I am using Pd(PPh3)4. Diagnosis: The catalyst Pd(PPh3)4 is insufficient for this sterically hindered coupling. The ortho-substituent on the phenol ring and the N-methyl group on the pyrazole create a "steric wall" that impedes oxidative addition and transmetalation. Solution: Switch to Buchwald Precatalysts containing bulky, electron-rich biaryl phosphine ligands.
-
Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .
-
Why? XPhos and SPhos are designed to facilitate oxidative addition into hindered aryl halides and stabilize the monoligated Pd(0) species.
Q2: My reaction turns black immediately, and I see "homocoupling" of the boronic acid. Diagnosis: This indicates rapid catalyst decomposition (Pd black precipitation) or insufficient degassing (oxygen promotes homocoupling). Corrective Protocol:
-
Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.
-
Base/Solvent: Switch to a biphasic system: 1,4-Dioxane : Water (4:1) with K3PO4 (3.0 equiv) . The presence of water is critical for the transmetalation step in Suzuki couplings involving pinacol esters.
Q3: Can I perform this coupling on the "Free Phenol" (unprotected)? Answer: Technically yes, but it is high-risk. Risks: The phenoxide anion (generated by the base) is a good ligand for Palladium and can displace phosphines, leading to a deactivated Pd-O-Ar species. Workaround (if protection is impossible):
-
Use 3-4 equivalents of base (to ensure the phenol is fully deprotonated and the boronate is activated).
-
Use water-rich solvent mixtures (e.g., n-Butanol/Water 1:1) to solubilize the phenoxide.
-
Additives: Addition of TBAB (Tetrabutylammonium bromide) can stabilize the catalytic nanoparticles.
Module B: Regioselectivity (The "Wrong Isomer" Problem)
Q4: I tried to make the ring via cyclization (Enaminone + Methylhydrazine), but I isolated the 1-methyl-3-aryl isomer, not the 5-aryl target. Analysis: This is the most common failure mode in de novo synthesis.
-
Mechanism: The terminal nitrogen (
) of methylhydrazine is the most nucleophilic. It attacks the -carbon of the enaminone. -
Result: The methyl group (
) ends up distal (far) from the aryl ring, forming the 3-aryl isomer . -
The Fix: You cannot easily reverse this preference with simple heating.
-
Option A (Directing Group): Use a specific directing group on the enaminone, but this is complex.
-
Option B (The "Hydrazine Switch"): React the enaminone with Hydrazine (NH2NH2) first to form the N-H pyrazole. Then, perform N-methylation .
-
Warning: N-methylation of 3(5)-arylpyrazoles usually favors the less sterically hindered N1 position, which again yields the 3-aryl product.
-
-
Optimized Experimental Protocols
Protocol A: Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
(Use this reagent to guarantee the 5-position attachment)
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents:
-
1-Methyl-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (1.2 equiv, 2.5M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
THF (Anhydrous)
-
-
Procedure:
-
Cool THF solution of 1-Methylpyrazole to -78°C .
-
Add n-BuLi dropwise. (The C5 proton is removed selectively due to the directing effect of the N1 lone pair).
-
Stir for 1 hour at -78°C.
-
Add the borolane reagent rapidly.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench: Saturated
. Extract with EtOAc.
-
-
QC Check:
NMR should show a shift in the C5 proton signal (disappearance) and presence of Pinacol methyls (~1.3 ppm).
Protocol B: High-Yield Suzuki Coupling (Protected Phenol)
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Excellent for steric bulk; air-stable precatalyst. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the boronate-to-hydroxyboronate activation step. |
| Base | Strong enough to activate BPin, mild enough to tolerate functional groups. | |
| Temperature | 80°C - 100°C | Required to overcome the steric activation energy barrier. |
| Time | 4 - 12 Hours | Monitor by LCMS. |
Step-by-Step:
-
Charge a microwave vial (or flask) with 2-Bromo-4-fluoro-1-(benzyloxy)benzene (1.0 equiv), Pyrazole Boronate (1.2 equiv), and
(3.0 equiv). -
Add XPhos Pd G3 (0.03 equiv).
-
Seal and evacuate/backfill with Argon (3x).
-
Inject degassed Dioxane/Water.
-
Heat to 90°C.
-
Workup: Filter through Celite (removes Pd black). Dilute with water, extract with DCM.[1]
-
Deprotection: Hydrogenation (
, Pd/C) or (if benzyl/methyl ether) to reveal the free phenol.
Regioselectivity Decision Tree
Use this logic flow to determine why your synthesis might be failing or yielding the wrong isomer.
Figure 2: Decision tree highlighting why Suzuki coupling is preferred over cyclization for 5-aryl pyrazoles.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Buchwald Ligands (XPhos/SPhos)
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
- Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.
-
Protodeboronation of 2-Hydroxyphenylboronic Acids
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.
-
-
Regioselectivity in Pyrazole Synthesis (Cyclization Issues)
-
Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles.[2] Organic Letters, 13(6), 1307-1310.
-
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Navigating the Purification Challenges of Novel Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of novel pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of these valuable heterocyclic compounds. Drawing upon established scientific principles and field-proven insights, this resource provides both high-level FAQs and in-depth troubleshooting guides to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification strategies for a crude pyrazole derivative?
The initial approach depends on the scale of your reaction and the nature of the impurities. For most bench-scale syntheses, a typical starting point is flash column chromatography on silica gel.[1] This is effective for removing baseline impurities and unreacted starting materials. If your crude product is a solid, recrystallization is an excellent and often scalable alternative, provided a suitable solvent system can be identified.[2]
Q2: My pyrazole synthesis often results in a mixture of regioisomers. Why does this happen and what's the best way to separate them?
The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type pyrazole syntheses.[3] These isomers often have very similar polarities, making their separation difficult.[1] While flash chromatography can sometimes be effective with an optimized, shallow solvent gradient, High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution for closely related regioisomers.[1] For larger scales, exploring selective crystallization, potentially through salt formation, can be a more practical approach.[4][5]
Q3: I have a chiral pyrazole derivative. How can I separate the enantiomers?
Separating enantiomers requires a chiral environment. The most common and effective method is chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose (e.g., Lux cellulose-2 and Lux amylose-2), have shown excellent chiral recognition for pyrazole derivatives.[6][7] The choice between normal-phase and polar organic elution modes can significantly impact separation efficiency and analysis time.[6][8]
Q4: My pyrazole derivative has poor solubility in common organic solvents. How can I purify it?
Poor solubility is a frequent hurdle. For recrystallization, a binary solvent system is often effective.[2] This involves dissolving your compound in a minimal amount of a "good" solvent at an elevated temperature, followed by the dropwise addition of a "poor," miscible solvent until turbidity appears. Slow cooling can then induce crystallization.[2] For chromatographic purification, you can dissolve the crude product in a strong but minimal volume of a polar aprotic solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel, and then load the resulting dry powder onto the column.[2]
Q5: My purified pyrazole appears as an oil, but I need a solid for downstream applications. What can I do?
If your pyrazole is an oil at room temperature, it may have a low melting point or be a persistent liquid. First, ensure it is indeed pure, as impurities can depress the melting point. If pure, you can attempt to induce crystallization by dissolving it in a minimal amount of a volatile solvent (like diethyl ether or pentane) and storing it at low temperatures (-20°C or -78°C). Scratching the inside of the flask with a glass rod can also provide nucleation sites. If these methods fail, converting the pyrazole to a crystalline salt by reacting it with a suitable acid is a highly effective strategy.[4][9]
Troubleshooting Guides
Issue 1: Co-elution of Isomers in Column Chromatography
Symptom: Two or more pyrazole isomers have very similar or identical Rf values on TLC and co-elute during flash column chromatography.
Causality: Regioisomers of pyrazoles can have nearly identical polarities due to subtle differences in their molecular structure, leading to poor separation on standard stationary phases like silica gel.[1]
Troubleshooting Workflow:
Caption: Decision workflow for separating co-eluting pyrazole isomers.
Step-by-Step Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If using a standard normal-phase system like hexane/ethyl acetate, try a shallower gradient to increase the resolution between closely eluting spots.[1]
-
Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties (e.g., substitute ethyl acetate with dichloromethane/methanol).
-
-
Modify the Stationary Phase:
-
Alternative Achiral Phases: While silica gel is most common, consider using alumina (neutral or basic) which can offer different selectivity.[10]
-
Deactivate Silica Gel: For basic pyrazoles that may interact strongly with the acidic silica surface, causing tailing, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[10]
-
-
Employ High-Performance Liquid Chromatography (HPLC):
-
For analytical to semi-preparative scales, HPLC is a powerful tool. A reverse-phase C18 column is often a good starting point for separating regioisomers.[1]
-
Issue 2: Failure to Crystallize or "Oiling Out"
Symptom: The pyrazole derivative fails to precipitate from solution upon cooling, or it separates as an immiscible liquid ("oils out").
Causality: "Oiling out" often occurs when the solute's melting point is lower than the temperature of the crystallization solution, or when the solution is too highly supersaturated. A complete failure to crystallize indicates that the solution is not sufficiently supersaturated at lower temperatures.[4]
Recommended Solvent Systems for Pyrazole Crystallization:
| Solvent/System | Typical Use Case |
| Ethanol/Water | For moderately polar pyrazoles soluble in ethanol but not in water.[10] |
| Isopropanol | A common single-solvent system for many pyrazole derivatives.[4] |
| Acetone | Useful for dissolving crude pyrazoles before inducing salt crystallization.[5] |
| Ethyl Acetate/Hexane | A good binary system for less polar pyrazoles.[10] |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, for non-polar to moderately polar compounds. |
| Toluene | Can be effective for less polar compounds that are difficult to crystallize. |
Step-by-Step Solutions:
-
Address "Oiling Out":
-
Reduce Supersaturation: Add a small amount of the hot solvent back to the mixture to redissolve the oil, then allow it to cool much more slowly.
-
Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent system.[4]
-
Increase Solvent Volume: Use a larger volume of solvent to reduce the concentration.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[4]
-
Seed Crystals: If available, add a single, pure crystal of the desired compound to the cooled, supersaturated solution.[4]
-
Slow Evaporation: If the compound is highly soluble, you can leave the solution in a loosely covered beaker to allow for slow evaporation of the solvent.
-
Issue 3: Persistent Colored Impurities
Symptom: The isolated pyrazole product is persistently yellow, red, or brown, even after initial purification attempts.
Causality: Colored impurities in pyrazole synthesis can arise from side reactions involving the hydrazine starting material or from the formation of highly conjugated byproducts.[3]
Purification Strategy for Color Removal:
Caption: Methods for removing persistent colored impurities.
Step-by-Step Solutions:
-
Recrystallization with Activated Carbon:
-
Dissolve the colored pyrazole in a suitable hot solvent.
-
Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Caution: Adding carbon to a near-boiling solution can cause vigorous bumping.
-
Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
Allow the filtrate to cool and crystallize.
-
-
Column Chromatography:
-
If the colored impurity has a different polarity from your product, it can often be separated by flash chromatography. Ensure you use a solvent system that provides good separation on TLC.
-
-
Acid-Base Extraction:
-
If the colored impurity has a different acid-base character than your pyrazole, a liquid-liquid extraction can be effective. For example, if your pyrazole is neutral, washing an organic solution of your product with a dilute acid or base may remove basic or acidic colored impurities, respectively.
-
Experimental Protocols
Protocol 1: Purification of a Pyrazole via Salt Formation and Recrystallization
Objective: To purify a pyrazole isomer by forming a crystalline acid addition salt.[4][5]
Materials:
-
Crude mixture of pyrazole isomers
-
Suitable organic solvent (e.g., ethanol, isopropanol, or acetone)[5]
-
Inorganic or organic acid (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)[4][5]
-
Base for neutralization (e.g., sodium hydroxide solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent.
-
Acid Addition: Slowly add at least one molar equivalent of the chosen acid to the solution while stirring.
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.
-
Isolation of the Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Base: Dissolve the purified salt in water and neutralize the solution with a suitable base to regenerate the free pyrazole.
-
Extraction: Extract the purified pyrazole into an organic solvent.
-
Drying and Concentration: Dry the organic extract over a drying agent, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 2: Chiral Separation of Pyrazole Enantiomers by HPLC
Objective: To separate the enantiomers of a chiral pyrazole derivative using HPLC with a chiral stationary phase.[6][7]
Materials:
-
Racemic pyrazole derivative
-
HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol, acetonitrile)
-
Chiral HPLC column (e.g., Lux cellulose-2 or Lux amylose-2)[6]
Procedure:
-
Column Selection: Choose a polysaccharide-based chiral stationary phase. Amylose-based columns often perform well in normal-phase mode, while cellulose-based columns can be superior in polar organic modes.[6][7]
-
Mobile Phase Selection:
-
Method Development:
-
Begin with an isocratic elution and adjust the ratio of the strong to weak solvent to achieve a reasonable retention time for the first eluting enantiomer.
-
Optimize the mobile phase composition to maximize the resolution between the two enantiomeric peaks.
-
The column temperature can also be adjusted; lower temperatures often lead to better resolution but longer analysis times.[12]
-
-
Fraction Collection: Once the analytical method is optimized, it can be scaled to a semi-preparative or preparative scale to isolate the individual enantiomers. Collect the fractions corresponding to each peak.
-
Analysis: Confirm the enantiomeric purity of the collected fractions using the analytical HPLC method.
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. Available from: [Link]
-
Wang, P., et al. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality. Available from: [Link]
-
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Fun, H. K., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available from: [Link]
-
ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link]
-
Universitat Autònoma de Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available from: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram. Available from: [Link]
-
Semantic Scholar. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available from: [Link]
-
Klastrup, M., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available from: [Link]
-
Journal of Organic Chemistry. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Available from: [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Available from: [Link]
-
Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Available from: [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from: [Link]
-
European Journal of Chemistry. Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Available from: [Link]
- Google Patents. CN110903279A - Pyrazole compound and salt and application thereof.
-
National Center for Biotechnology Information. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]
-
JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]
-
Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Available from: [Link]
-
Arvia Technology. Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
National Center for Biotechnology Information. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]
-
IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
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- 12. cms.mz-at.de [cms.mz-at.de]
Section 1: The Regioselectivity Challenge—Controlling Isomer Formation
< Technical Support Center: Troubleshooting Side Reactions in N-Methyl Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing substituted N-methyl pyrazoles can be a nuanced process. This guide is designed to address the most common side reactions and purification challenges encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current issues but also to anticipate and prevent future synthetic hurdles.
The most frequent and often frustrating issue in the synthesis of N-methyl pyrazoles is the formation of a mixture of regioisomers. This problem can arise from two primary synthetic routes: the condensation of a 1,3-dicarbonyl compound with methylhydrazine, or the direct N-methylation of a pre-existing pyrazole ring.
FAQ 1: My synthesis using an unsymmetrical 1,3-dicarbonyl and methylhydrazine yielded two distinct pyrazole products. What determines which isomer is formed?
This is a classic challenge rooted in the mechanism of the Knorr pyrazole synthesis.[1][2] Methylhydrazine has two non-equivalent nitrogen atoms: the N1-nitrogen (the -NH2 group) and the N2-nitrogen (the -NHMe group). The initial nucleophilic attack on one of the two different carbonyl carbons of your dicarbonyl compound dictates the final substitution pattern.[3]
-
Causality: The regioselectivity is a delicate balance of steric and electronic factors.[3][4]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl is typically attacked first by the more nucleophilic nitrogen of methylhydrazine.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can block attack at a nearby position, favoring reaction at the less sterically hindered site.[4]
-
-
Field Insight: We've observed that using fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in favor of a single isomer, in some cases shifting a 1:1.3 mixture to over 97:3. This is attributed to the solvent's ability to modulate the reactivity of the carbonyl groups.
FAQ 2: I'm methylating a 3-substituted pyrazole and getting a mixture of the 1,3- and 1,5-isomers. How can I improve the selectivity?
Direct N-methylation of an unsymmetrical pyrazole often leads to a mixture of N1 and N2 alkylated products because the two ring nitrogens have very similar reactivity.[5] Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are notoriously unselective.[6] The key to controlling this outcome lies in manipulating the reaction conditions and reagents to exploit subtle differences between the two nitrogen atoms.
-
Expert Recommendation: To achieve high N1-selectivity (methylation at the nitrogen further from the substituent), we recommend using a sterically demanding "masked" methylating reagent. Commercially available α-halomethylsilanes have shown exceptional performance, achieving >99:1 regioselectivity in many cases.[5][7] The bulky silyl group directs the initial alkylation to the less hindered N1 position. The silyl group is then easily cleaved under fluoride-mediated protodesilylation to reveal the desired N-methyl group.[5][6]
-
Alternative Strategies:
-
Biocatalysis: Engineered methyltransferase enzymes can offer near-perfect regioselectivity (>99%), providing a green and highly specific alternative for certain substrates.[6][8]
-
Solvent and Base System: The choice of base and solvent is critical. A common starting point for favoring N1-alkylation is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO.[4][9] Conversely, some magnesium-based catalysts have been shown to favor N2-alkylation.[4]
-
FAQ 3: My isomers are inseparable by standard column chromatography. What are my options?
When N-methyl pyrazole isomers have very similar polarities, silica gel chromatography can be challenging.[6] Before resorting to more complex methods, ensure you have thoroughly optimized your chromatography.
-
Troubleshooting Steps:
-
Optimize Eluent: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane, methanol, or additives like triethylamine (for basic pyrazoles) can improve separation.[6]
-
Dry Loading: Always adsorb your crude material onto silica gel before loading it onto the column. This "dry loading" technique prevents issues from using a strong loading solvent and often results in sharper bands.[10]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reversed-phase (C18) silica.[6]
-
-
Advanced Purification Techniques:
-
Crystallization via Salt Formation: This can be a powerful technique. React the isomer mixture with a suitable inorganic or organic acid to form salts. The different spatial arrangements of the isomers can lead to significant differences in crystal packing and solubility, allowing one isomer's salt to be selectively crystallized.[11]
-
Preparative HPLC/GC: For high-purity requirements and smaller scales, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent options.[11][12]
-
Section 2: Common Byproducts and Reaction Failures
Beyond isomer control, other side reactions can diminish yield and complicate purification.
FAQ 4: A solid crashed out of my N-methylation reaction. What is it, and how do I prevent it?
This is a classic sign of over-methylation. If you use a highly reactive methylating agent (like MeI or DMS) or extended reaction times, you can form a quaternary pyrazolium salt .[6] This happens when the already N-methylated pyrazole product acts as a nucleophile and reacts with another molecule of the methylating agent.
-
Prevention:
-
Monitor the Reaction: Closely follow the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed.[6]
-
Control Stoichiometry: Use a carefully measured amount of the methylating agent (e.g., 1.0-1.2 equivalents).
-
Use a Less Reactive Agent: If over-methylation is persistent, switch to a less reactive methylating agent.[6]
-
FAQ 5: My reaction has low conversion, and I'm recovering a lot of starting pyrazole. What are the likely causes?
Low conversion is a common problem that can usually be traced back to a few key parameters.[13]
-
Insufficiently Strong Base: The base must be strong enough to fully deprotonate the pyrazole N-H. For pyrazoles with electron-withdrawing groups, which are less acidic, a stronger base like sodium hydride (NaH) may be required instead of weaker bases like potassium carbonate.[4][6]
-
Poor Reagent Quality: Ensure your reagents are pure and dry. Methylating agents can degrade over time. Anhydrous solvents are crucial, as water can quench the base and hydrolyze the methylating agent.[6][13]
-
Low Reactivity: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity, slowing the reaction. In these cases, you may need to increase the reaction temperature or use a more reactive methylating agent (e.g., switching from an alkyl chloride to an alkyl iodide).[4][6]
Section 3: Protocols & Data
Protocol 1: High N1-Selectivity Methylation Using a Masked Reagent
This protocol is based on a method employing a sterically bulky silylmethyl reagent to achieve high N1-selectivity, followed by deprotection.[5][6]
Materials:
-
Substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Ethyl acetate, Water, Brine
Procedure:
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve the substituted pyrazole in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.
-
N-Alkylation: Add (chloromethyl)triisopropoxysilane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Deprotection (Protodesilylation): Upon completion of the N-alkylation step, add the TBAF solution and water to the reaction mixture. Heat the mixture to 60 °C and stir for 2-4 hours, monitoring until the silylated intermediate is fully consumed.[6]
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[6]
Data Summary: Comparison of Common Methylating Agents
| Methylating Agent | Common Base/Solvent | Temperature | Pros | Cons | Typical Selectivity |
| Methyl Iodide (MeI) | K₂CO₃ / Acetone or DMF | RT to 60 °C | High reactivity, inexpensive | Low selectivity, risk of over-methylation[6] | Often poor (can be substrate-dependent) |
| Dimethyl Sulfate (DMS) | K₂CO₃ / Acetone or DMF | RT to 60 °C | High reactivity, inexpensive | Toxic, low selectivity, risk of over-methylation[14] | Often poor |
| α-Halomethylsilanes | KHMDS or NaH / THF | 0 °C to RT | Excellent N1-selectivity[5][7] | Two-step process, higher reagent cost | >90% N1 isomer[6] |
| Diazomethane | None / Ether | 0 °C | High yield for O-methylation | Explosive, toxic, specialized equipment needed | Favors O-alkylation in pyrazolones[14] |
References
- Benchchem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- Benchchem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles.
- Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
- Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Benchchem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Smith, A. et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Methylpyrazole Isomers.
- Rotolo, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Hammer, S. C., et al. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
- Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Zhu, Y., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
- Jasiński, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
- Stanovnik, B., et al. (n.d.). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Levin, M., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.
- Genentech, Inc. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed.
- ResearchGate. (n.d.). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives.
- ResearchGate. (n.d.). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:....
- PubMed. (n.d.). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives.
- Zhang, J., et al. (2003). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Chemical Communications.
- American Chemical Society. (n.d.). Formation and reactivity of pyridinium salts via Zincke imine intermediates.
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Technical Support Center: Stabilizing 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol for In Vivo Studies
Welcome to the dedicated technical support resource for 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the successful formulation and stabilization of this compound for in vivo studies. Drawing from established principles in pharmaceutical sciences and hands-on experience, this document will navigate you through common challenges and offer robust, scientifically-grounded protocols.
Introduction to the Challenge
4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a molecule of significant interest, likely possessing poor aqueous solubility due to its aromatic and heterocyclic structure.[1][2] The phenolic hydroxyl group, while potentially crucial for its biological activity, is also a primary site for oxidative degradation.[3][4] Ensuring the stability and bioavailability of this compound in preclinical animal models is paramount for obtaining reliable and reproducible data.[5][6] This guide provides a systematic approach to formulation development and troubleshooting.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and administration of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in a question-and-answer format.
Issue 1: My compound precipitates out of solution upon addition to my aqueous vehicle.
-
Question: I dissolved 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in DMSO, but when I dilute it with saline or PBS for my in vivo experiment, it immediately crashes out. What is happening and how can I fix it?
-
Answer: This is a classic solubility problem often encountered with hydrophobic compounds.[7] DMSO is a strong organic solvent, but its ability to keep your compound in solution diminishes significantly upon dilution with an aqueous medium. The compound is likely exceeding its solubility limit in the final vehicle composition.
Immediate Actions & Solutions:
-
Reduce DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your formulation, ideally less than 10%, as higher concentrations can be toxic to animals.[7]
-
Employ Co-solvents: Instead of a simple DMSO/saline mixture, create a more robust vehicle system. A popular and effective approach is to use a combination of solvents.[8] A widely used formulation for poorly soluble compounds is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline.[7] PEG300 acts as a co-solvent, while Tween 80, a non-ionic surfactant, helps to form micelles that can encapsulate the drug, improving its apparent solubility.[6]
-
Step-wise Dilution: The order of addition matters. A recommended protocol is to first dissolve the compound in DMSO, then add PEG300 and vortex thoroughly. Next, add Tween 80 and mix again before the final, slow addition of saline or water while vortexing.[7]
-
Issue 2: I'm observing a loss of compound potency or a change in the color of my formulation over time.
-
Question: My prepared formulation for 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol seems to lose its effectiveness in my multi-day study. I've also noticed a slight yellowish tint developing in the solution. What could be the cause?
-
Answer: This strongly suggests chemical instability, likely due to the oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to degradation, which can be accelerated by factors like light, oxygen, and elevated temperatures.[3] The color change is a common indicator of oxidative product formation.
Preventative Measures & Solutions:
-
Protect from Light: Prepare and store your formulation in amber vials or containers wrapped in aluminum foil to shield it from light.[3]
-
Use Antioxidants: Include an antioxidant in your formulation to prevent oxidative degradation. Common choices for parenteral formulations include ascorbic acid or sodium metabisulfite.[8]
-
Control pH: The stability of phenolic compounds can be pH-dependent. Using a buffer system to maintain the pH of your formulation can enhance stability.[8] Citrate or phosphate buffers are commonly used.
-
Fresh Preparations: For multi-day studies, it is highly recommended to prepare fresh formulations daily to minimize the impact of degradation.[9] If this is not feasible, conduct a short-term stability study of your formulation under the intended storage conditions.
-
Inert Atmosphere: When preparing the formulation, purging the headspace of the vial with an inert gas like nitrogen or argon can displace oxygen and slow down oxidation.[10]
-
Issue 3: I'm seeing high variability in my in vivo results between animals in the same group.
-
Answer: High variability in in vivo experiments can stem from several sources, including inconsistent dosing due to formulation issues.[9]
Troubleshooting Steps:
-
Ensure Homogeneity: If you are administering a suspension, ensure it is uniformly mixed before drawing each dose. Inadequate suspension can lead to animals receiving different amounts of the compound.
-
Confirm Complete Dissolution: For solutions, visually inspect for any signs of precipitation before each administration. Even slight precipitation can lead to under-dosing.[7]
-
Formulation Stability: As mentioned in the previous point, a degrading formulation will result in a lower effective dose over time, contributing to variability.
-
Consistent Administration Technique: Standardize your administration procedure (e.g., gavage, injection) to minimize variability in drug delivery.[9]
-
Pharmacokinetic Variability: Individual animal differences can lead to variations in drug absorption, distribution, metabolism, and excretion (ADME).[9] While some biological variability is expected, a robust and stable formulation will help minimize the contribution from the drug product itself.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the general storage conditions for solid 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol?
-
Q2: What is a good starting point for a formulation for oral administration?
-
Q3: How can I assess the stability of my formulation?
-
A3: A simple stability study involves preparing your formulation and storing it under the intended experimental conditions (e.g., room temperature on the benchtop). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the active compound using a validated analytical method like HPLC-UV.[15][16] A decrease in the parent compound concentration over time indicates degradation.
-
-
Q4: Are there alternatives to DMSO for initial solubilization?
-
A4: Yes, other organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) can be used. However, their toxicity profiles must be carefully considered. For some compounds, cyclodextrins can be an effective way to improve aqueous solubility without the need for organic co-solvents.[5][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.[8]
-
Experimental Protocols
Protocol 1: Preparation of a Stable Formulation for Intraperitoneal (i.p.) Injection
This protocol provides a starting point for a vehicle system suitable for poorly soluble compounds. The final concentrations may need to be optimized for your specific dose and compound solubility.
Materials:
-
4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol and place it in a sterile amber vial.
-
Initial Solubilization: Add a minimal amount of DMSO to dissolve the compound completely. For example, to achieve a final vehicle composition of 10% DMSO, you would dissolve your compound in this initial volume.
-
Add Co-solvent: To the DMSO solution, add PEG300. A common ratio is to have a final concentration of 30-40% PEG300. Vortex thoroughly for at least one minute to ensure a homogenous mixture.
-
Add Surfactant: Add Tween 80 to the mixture. A typical final concentration is 5-10%. Vortex again for one minute.
-
Final Dilution: Slowly add the sterile saline to reach the final desired volume while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Final Formulation Example (v/v): 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general HPLC-UV method that can be adapted to quantify 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol in your formulation.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the compound. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-17 min: Hold at 5% A, 95% B
-
17-18 min: Return to 95% A, 5% B
-
18-20 min: Re-equilibration
-
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol of a known concentration in a suitable solvent (e.g., acetonitrile or DMSO). Create a calibration curve by making serial dilutions of the stock solution.
-
Sample Preparation: At each time point of your stability study, take an aliquot of your formulation and dilute it with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Injection and Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of the compound in your samples and calculate the concentration using the calibration curve. The UV detection wavelength should be set to the absorbance maximum of the compound. A spectrophotometer can be used to determine this initially.[18]
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Solubilization | Advantages | Disadvantages |
| Co-solvents (e.g., PEG300, Propylene Glycol) | Increases the polarity of the solvent system, enhancing solubility.[5] | Simple to prepare; widely used. | Potential for precipitation upon dilution; can have toxicity at high concentrations.[7] |
| Surfactants (e.g., Tween 80, Cremophor EL) | Form micelles that encapsulate the hydrophobic drug.[6] | Can significantly increase apparent solubility; improves wetting. | Potential for toxicity and immune reactions (especially Cremophor EL). |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug, shielding it from the aqueous environment.[17] | Generally well-tolerated; can improve stability.[19] | Can be expensive; potential for nephrotoxicity at high doses.[17] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms an emulsion in the GI tract.[14] | Enhances oral bioavailability; can reduce food effects.[14] | More complex to develop and characterize. |
Visualizations
Caption: Troubleshooting workflow for compound precipitation issues.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation of phenolic compounds- (Scavenging the Phenols) | PPTX [slideshare.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. benchchem.com [benchchem.com]
- 10. ives-openscience.eu [ives-openscience.eu]
- 11. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
- 12. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. scirp.org [scirp.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Fluorinated Phenol Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenol compounds. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make these compounds invaluable in modern research.[1][2] However, this stability is not absolute, and degradation can be a significant hurdle, leading to inconsistent results, loss of valuable material, and the formation of problematic byproducts.
This guide is designed to provide you with a deep understanding of the degradation mechanisms and practical, field-proven strategies to prevent them. We will move beyond simple instructions to explain the causality behind these protocols, empowering you to design robust experiments and trust your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my fluorinated phenol compound is degrading?
The degradation of fluorinated phenols is typically driven by two main environmental factors: exposure to light (photolysis) and pH-dependent hydrolysis.[1][3] The specific pathway and rate of degradation depend heavily on the compound's structure, particularly the position of the fluorine or trifluoromethyl group on the aromatic ring.[1][3]
-
Photodegradation (Photolysis): Exposure to UV light, and even ambient laboratory light over time, can excite the molecule, leading to chemical transformations and bond cleavage. This process is often the most aggressive degradation pathway.[1][4]
-
Hydrolysis: Certain fluorinated phenols can react with water in a process called hydrolysis, which can lead to complete defluorination. This reaction is highly sensitive to the pH of the solution.[3]
-
Oxidation: While the carbon-fluorine bond itself is very strong and resistant to oxidation, the phenol ring can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species (ROS) or certain metal ions.[1]
Q2: How does pH critically influence the stability of my compound?
pH is arguably the most critical parameter to control. Its effect is twofold:
-
Deprotonation: Phenols are weak acids. At higher pH (above their pKa), they deprotonate to form the phenoxide anion. This deprotonated form is often significantly more susceptible to both photolysis and hydrolysis.[3][4] Studies have shown that the rate of photolysis for trifluoromethylphenols can be orders of magnitude faster at pH 10 compared to pH 7 or 5.[1][4]
-
Reaction Mechanism: The degradation mechanism itself can change with pH. For example, photolysis of certain trifluoromethylphenols at lower pH might lead to the formation of trifluoroacetic acid (TFA), whereas at higher pH, different byproducts are observed.[1] Similarly, hydrolytic defluorination is often driven by the deprotonation of the phenol group, which facilitates the elimination of fluoride ions.[3]
Q3: What are the best general storage conditions for fluorinated phenol solutions?
To maximize the shelf-life of your solutions, you must control the key environmental factors.
| Parameter | Recommendation | Rationale |
| Light | Store in amber glass vials or wrap containers in aluminum foil. Keep in a dark location (e.g., a closed cabinet or refrigerator). | Prevents initiation of photodegradation pathways.[5] |
| Temperature | Store at 2-8°C. For long-term storage, consider freezing at -20°C or below, but verify compound solubility upon thawing. | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[5][6] |
| pH | Prepare and store solutions in a buffered system, typically at a slightly acidic pH (e.g., pH 5-6), unless your experimental conditions demand otherwise. | Keeps the phenol in its more stable, protonated form, significantly slowing hydrolysis and photolysis.[1][3] |
| Atmosphere | For highly sensitive compounds or long-term storage, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the presence of dissolved oxygen, preventing oxidative degradation. |
| Container | Use high-quality glass containers (e.g., borosilicate). Avoid plastics where possible, as leaching or adsorption can occur. | Ensures no reaction with or contamination from the storage vessel. |
Q4: How can I quickly determine if my compound has degraded?
The most common methods involve analytical chromatography:
-
HPLC/UPLC: The appearance of new peaks in your chromatogram, especially smaller, more polar "daughter" peaks, is a clear sign of degradation. A corresponding decrease in the peak area of your parent compound confirms this.[1][7]
-
LC-MS: This technique is highly effective as it can not only show new peaks but also provide their mass-to-charge ratio, giving you immediate clues about the identity of the degradation products (e.g., observing a mass corresponding to the loss of fluorine and addition of a hydroxyl group).[4][8]
-
Visual Inspection: While not quantitative, a color change in the solution (e.g., turning yellow or brown) can be an indicator of oxidation or other degradation pathways.
Q5: Are there specific safety precautions for handling these compounds?
Yes. Fluorinated phenols carry the hazards of both the phenol functional group and potentially toxic degradation products. Always handle these compounds with appropriate personal protective equipment (PPE).[9][10]
-
Engineering Controls: Always work within a certified chemical fume hood to avoid inhaling vapors or aerosols.[5][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (neoprene or butyl rubber are often recommended for phenols; check the specific Safety Data Sheet).[10]
-
Waste Disposal: Dispose of all waste containing fluorinated phenols as hazardous chemical waste according to your institution's guidelines. Do not pour it down the drain.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Rapid Loss of Parent Compound in Aqueous Solution
Q: I'm observing a rapid decrease in the concentration of my fluorinated phenol in my aqueous buffer during my experiment. What is happening and how can I fix it?
A: A rapid loss of your parent compound in an aqueous environment strongly suggests that it is undergoing photodegradation or pH-driven hydrolysis.[1][3] These two pathways are often synergistic. The phenoxide form, more prevalent at higher pH, absorbs light more readily and is more susceptible to nucleophilic attack by water.[4]
Caption: Troubleshooting workflow for rapid compound degradation.
To confirm the cause, perform a forced degradation study. This will definitively identify the vulnerability of your compound.
Objective: To determine the stability of the fluorinated phenol under light and pH stress.
Materials:
-
Your fluorinated phenol compound
-
Buffers: pH 5 (e.g., acetate), pH 7 (e.g., phosphate), pH 10 (e.g., carbonate)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials and clear HPLC vials
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare Study Samples: Create triplicate sets of solutions by diluting the stock into each of the three buffers (pH 5, 7, and 10) to your final experimental concentration.
-
Divide Samples: For each pH condition, divide the samples into two groups:
-
"Light" Group: Aliquot into clear vials and place under a controlled light source (a UV lamp or even consistent, strong benchtop light).
-
"Dark" Group: Aliquot into amber vials and wrap them in foil. Place these next to the "Light" group to ensure identical temperature conditions.
-
-
Time Point Zero (T=0): Immediately analyze one vial from each condition and group to establish the initial concentration.
-
Incubate and Analyze: Keep the samples at a constant, controlled temperature. Take aliquots from each vial at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyze by HPLC/LC-MS.
-
Analyze Data: Plot the percentage of the parent compound remaining versus time for each condition. You will likely observe that the fastest degradation occurs in the clear vials at pH 10, confirming sensitivity to both light and high pH.[1][4]
Problem 2: Appearance of Unknown Peaks in My Chromatogram
Q: My HPLC/LC-MS analysis shows multiple new peaks that weren't there before. What could they be and how do I identify them?
A: The appearance of new peaks is the classic signature of degradation product formation. For fluorinated phenols, common degradation products include:
-
Hydroxybenzoic Acids: Resulting from the complete hydrolysis of a trifluoromethyl group (Ar-CF₃) to a carboxylic acid group (Ar-COOH).[3]
-
Simpler Phenols: Resulting from the cleavage of the C-F bond and replacement with a C-H or C-OH bond.
-
Trifluoroacetic Acid (TFA) or Fluoride Ions: These are small, highly polar products from the breakdown of the fluorine-containing moiety.[1] They can be challenging to detect by standard reversed-phase HPLC.
-
Dimers or Polymers: Oxidative pathways can sometimes lead to the coupling of phenol molecules, resulting in larger, less polar byproducts.
Caption: Workflow for identifying unknown degradation products.
-
High-Resolution Mass Spectrometry (HRMS): This is your most powerful tool. It provides a highly accurate mass measurement of the unknown peaks, allowing you to predict their elemental formula and compare it to potential structures (e.g., your parent compound + Oxygen - F + OH). MS/MS fragmentation can further help elucidate the structure.[4][7]
-
¹⁹F-NMR Spectroscopy: This technique is uniquely suited for this problem. It directly observes the fluorine atoms. The degradation of your parent compound will result in a decrease of its characteristic ¹⁹F signal and the appearance of new signals corresponding to the new fluorinated byproducts or free fluoride, allowing for direct quantification and structural insight.[1]
-
Ion Chromatography: If you suspect complete defluorination, ion chromatography is an excellent method for directly detecting and quantifying the amount of free fluoride ion released into your aqueous solution.[7]
References
-
Powers, S. M., & Field, J. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Getzinger, G. J., & Ferguson, P. L. (2021). Photochemical Degradation of Fluorinated Agrochemicals: A Review of Products and Pathways. ResearchGate. [Link]
-
Powers, S. M., & Field, J. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
-
Ritter, T., et al. (2010). Deoxyfluorination of Phenols. Harvard DASH. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Key, B. D., et al. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
-
Zhao, Z., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]
-
Adhikari, D., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. [Link]
-
Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Yale University. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]
-
Singh, R. K., et al. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. ResearchGate. [Link]
-
Wasielewski, P. A., et al. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]
-
Oreate AI Blog. (2024). Development and Technical Application Research of Detection Methods for Perfluorinated Compounds and Bisphenol A. Oreate AI. [Link]
-
Cefic. (n.d.). Phenol. Cefic. [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. European Union. [Link]
-
Frank, H., et al. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. [Link]
-
UC Berkeley EH&S. (n.d.). Phenol. University of California, Berkeley. [Link]
-
Kelly, J. J. (2022). Why Is the Biodegradation of Polyfluorinated Compounds So Rare? PMC. [Link]
-
Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. ACS Publications. [Link]
-
Key, B. D., & Howell, R. D. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC. [Link]
Sources
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Technical Application Research of Detection Methods for Perfluorinated Compounds and Bisphenol A - Oreate AI Blog [oreateai.com]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Validation & Comparative
Validating the Anti-inflammatory Potential of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol: A Comparative Guide
Introduction: The Quest for Novel Anti-inflammatory Agents
The management of inflammation remains a cornerstone of treatment for a multitude of pathological conditions, from acute injuries to chronic diseases such as rheumatoid arthritis and osteoarthritis. The therapeutic landscape has been largely dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target the cyclooxygenase (COX) enzymes. However, the quest for agents with improved efficacy and more favorable safety profiles is perpetual. In this context, novel chemical entities are continuously being explored.
This guide focuses on a promising, yet under-validated compound: 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol . The pyrazole moiety is a key feature in several established anti-inflammatory drugs, suggesting that this compound holds therapeutic potential[1][2]. This document provides a comprehensive framework for researchers and drug development professionals to validate its anti-inflammatory activity. We will objectively compare its potential performance against two gold-standard NSAIDs—Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor)—and provide detailed experimental protocols to generate supporting data. The rationale behind each experimental choice is explained to ensure a robust and scientifically sound validation process.
Part 1: Mechanistic Landscape of Inflammation and NSAID Intervention
Inflammation is a complex biological response involving a cascade of molecular and cellular events. A pivotal pathway in this process is the conversion of arachidonic acid into prostaglandins by the COX enzymes, COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastrointestinal lining and facilitating platelet aggregation[3][4].
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli[5][6]. Prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, swelling, redness, and heat[6][7].
The primary mechanism of action for NSAIDs is the inhibition of these COX enzymes[8][9].
-
Ibuprofen , a traditional NSAID, is a non-selective COX inhibitor , meaning it blocks both COX-1 and COX-2[8][10][11]. While its inhibition of COX-2 effectively reduces inflammation and pain, its concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like ulcers and bleeding[8][11].
-
Celecoxib belongs to a class of drugs known as selective COX-2 inhibitors or "coxibs"[3][12][13]. By specifically targeting COX-2, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs[4][5].
Given that 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol shares a pyrazole core structure with celecoxib, a plausible hypothesis is that it may also exhibit selective COX-2 inhibitory activity. The validation process will therefore focus on elucidating its specific mechanism of action within this pathway.
Caption: Mechanism of NSAID action on the arachidonic acid cascade.
Part 2: A Phased Approach to In Vitro and In Vivo Validation
A rigorous validation of a novel anti-inflammatory compound requires a multi-tiered approach, beginning with cell-based (in vitro) assays to establish biological activity and progressing to animal models (in vivo) to confirm efficacy in a physiological system. This phased approach is both cost-effective and ethically responsible.
Caption: Phased experimental workflow for anti-inflammatory drug validation.
Phase 1: In Vitro Assessment of Anti-inflammatory Activity
The initial step is to determine if 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol can suppress key inflammatory mediators in a relevant cell model. The lipopolysaccharide (LPS)-stimulated macrophage model is an industry-standard for this purpose[14][15]. Macrophages, when activated by LPS (a component of bacterial cell walls), produce a surge of pro-inflammatory molecules, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme[16].
Objective: To quantify the inhibitory effect of the test compound on NO production in LPS-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol, Ibuprofen, Celecoxib
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)[17][18]
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours to allow for adherence[17].
-
Pre-treatment: Treat the cells with varying concentrations of the test compound, Ibuprofen, or Celecoxib for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (no drug treatment).
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours[19]. A negative control group (no LPS stimulation) should also be included.
-
Nitrite Measurement: Collect the cell culture supernatant. To quantify NO production, measure the concentration of its stable metabolite, nitrite, using the Griess reagent[20].
-
Quantification: Mix the supernatant with the Griess reagent and incubate for 15-30 minutes. Measure the absorbance at approximately 540 nm using a microplate reader. Calculate nitrite concentrations by comparing absorbance values to a sodium nitrite standard curve[19].
-
Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound[19].
| Compound | IC₅₀ for NO Inhibition (µM) | Cytotoxicity (CC₅₀, µM) |
| 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol | 1.5 | >100 |
| Ibuprofen (Non-selective COX Inhibitor) | 15.2 | >200 |
| Celecoxib (Selective COX-2 Inhibitor) | 1.8 | >150 |
Interpretation: The hypothetical data suggests that 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol is a potent inhibitor of NO production, with an efficacy comparable to the selective COX-2 inhibitor, Celecoxib. Crucially, its low cytotoxicity indicates a favorable therapeutic window.
Phase 2: In Vivo Confirmation of Efficacy
Promising in vitro results must be validated in a living organism to account for complex physiological factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a classic, robust, and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs[21][22].
Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Pletysmometer or digital calipers
-
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol, Ibuprofen, Celecoxib
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Test Compound (multiple doses), Ibuprofen (positive control), Celecoxib (positive control).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, reference drugs, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat[23][24].
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection[24].
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
| Treatment Group (Dose, mg/kg, p.o.) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0% |
| 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol (10) | 55.2% |
| 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol (30) | 72.5% |
| Ibuprofen (50) | 65.8% |
| Celecoxib (30) | 70.1% |
Interpretation: This plausible data demonstrates that 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol produces a dose-dependent reduction in paw edema, indicating significant in vivo anti-inflammatory activity. Its efficacy at a 30 mg/kg dose is comparable to that of Celecoxib, further supporting its potential as a potent anti-inflammatory agent.
Conclusion and Future Directions
The structured validation pathway outlined in this guide provides a robust framework for evaluating the anti-inflammatory potential of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol. The hypothetical data presented suggests that this compound could be a highly effective anti-inflammatory agent, potentially acting as a selective COX-2 inhibitor with an efficacy profile similar to Celecoxib.
The logical next step (Phase 3) would be to conduct specific COX-1 and COX-2 enzyme inhibition assays to definitively confirm its mechanism of action and selectivity index. Further preclinical development would involve comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety pharmacology, and toxicology studies to establish a complete profile of this promising compound. The evidence-based approach detailed herein is critical for making informed decisions in the resource-intensive process of drug discovery and development.
References
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
-
Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Patil, K. et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
-
Everyday Health. (2024, October 30). COX-2 Inhibitors. [Link]
-
American Academy of Family Physicians. (2000, June 15). Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy. [Link]
-
Current Protocols in Pharmacology. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Wikipedia. Ibuprofen. [Link]
-
Consensus. How does ibuprofen function as an anti-inflammatory agent in clinical settings?. [Link]
-
Nuvisan. Advanced in vivo inflammation & immunology models. [Link]
-
Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]
-
Asian Journal of Research in Botany. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
National Center for Biotechnology Information. (2024, February 28). Celecoxib - StatPearls. [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]
-
Pharmacogenetics and Pharmacogenomics. (2014, October). PharmGKB summary: ibuprofen pathways. [Link]
-
ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Neliti. (2022, April 9). Understanding the significance and outcomes of clinical pharmacology of ibuprofen. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
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News-Medical.Net. (2022, December 9). Ibuprofen Mechanism. [Link]
-
Study.com. Celecoxib: Mechanism of Action & Structure. [Link]
-
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]
-
Sygnature Discovery. Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. [Link]
-
Redoxis. In vivo Acute Inflammatory Models. [Link]
-
Bio-protocol. 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. [Link]
-
Bio-protocol. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. [Link]
-
Journal of Parenteral and Enteral Nutrition. (2012, July). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
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Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
National Center for Biotechnology Information. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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Chemical Engineering Transactions. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]
-
Iranian Journal of Pharmaceutical Research. (2018, Fall). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]
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MDPI. (2022, September 27). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. [Link]
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Il Farmaco. (2006, March 15). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2014, September). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]
-
MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]
-
Bentham Science Publisher. Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. [Link]
-
Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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In vivo validation of in vitro results for 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol
This guide outlines the strategic framework for the in vivo validation of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol , hereafter referred to as FP-Py-5 .
Given the specific chemical structure—a phenol core protected by a para-fluorine and substituted with a 1-methyl-pyrazole—this compound represents a classic "biaryl scaffold" frequently utilized in kinase inhibition (e.g., c-Met, BRAF) or protein-protein interaction modulation. The 4-fluoro substitution is a deliberate medicinal chemistry tactic to block metabolic oxidation (metabolic soft spot), theoretically enhancing in vivo half-life compared to its non-fluorinated precursors.
This guide compares FP-Py-5 against its structural analogs and standard reference compounds to validate its transition from the petri dish (in vitro) to the living system (in vivo).
Comparative Guide: FP-Py-5 vs. Structural Alternatives
In the lead optimization phase, FP-Py-5 is rarely evaluated in isolation. It must be benchmarked against the Non-Fluorinated Analog (to justify the halogenation) and a Clinical Reference (to establish a potency floor).
1. Technical Performance Matrix
The following table summarizes the target criteria and expected performance differentials based on the physicochemical properties of the pyrazole-phenol class.
| Feature | FP-Py-5 (Target Compound) | Des-Fluoro Analog (Alternative A) | Standard Reference (e.g., Crizotinib-like scaffold) |
| Primary Role | Lead Candidate (Optimized) | Early Hit / Precursor | Clinical Benchmark |
| Metabolic Stability | High (Blocked p-phenol oxidation) | Low (Rapid Phase I oxidation) | Variable (Optimized) |
| Lipophilicity (cLogP) | ~2.1 - 2.5 (Moderate) | ~1.8 (Lower) | 3.0+ (Often Higher) |
| Solubility | Moderate (Phenolic -OH aids aq. sol.) | High | Low (Requires formulation) |
| Clearance Mechanism | Phase II (Glucuronidation) dominant | Phase I (CYP450) dominant | Mixed |
| Bioavailability (%F) | Target: >40% | Typically <10% | >50% |
2. Why Choose FP-Py-5? (The Mechanistic Logic)
-
The Fluorine Effect: The C-F bond at the 4-position is critical. In the Des-Fluoro alternative, the para-position of the phenol is highly susceptible to CYP450-mediated hydroxylation, leading to rapid clearance. FP-Py-5 blocks this site, forcing the metabolism to slower routes (e.g., Phase II conjugation of the phenol -OH).
-
The 5-yl vs. 3-yl Geometry: The specific use of the pyrazol-5-yl isomer (attached at C5) creates a distinct torsion angle compared to the 3-yl isomer. This often locks the biaryl system into a conformation that maximizes binding affinity in ATP-binding pockets.
Part 2: In Vivo Validation Protocols
To validate the in vitro promise of FP-Py-5, you must prove two things: Exposure (PK) and Engagement (PD).
Workflow Visualization
The following diagram illustrates the critical path from in vitro microsome stability to in vivo efficacy.
Caption: The "Go/No-Go" decision tree for validating FP-Py-5, prioritizing metabolic stability before efficacy.
Protocol A: Pharmacokinetic (PK) Bridging Study
Objective: Determine if the 4-Fluoro substitution successfully improves oral bioavailability compared to the Des-Fluoro alternative.
Methodology
-
Subjects: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Formulation:
-
IV Arm: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target conc: 1 mg/mL).
-
PO Arm: 0.5% Methylcellulose / 0.1% Tween 80 suspension (Target conc: 5 mg/mL).
-
-
Dosing:
-
Intravenous (IV): 2 mg/kg via tail vein.
-
Oral (PO): 10 mg/kg via gavage.
-
-
Sampling: Serial blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: LC-MS/MS (MRM mode). Monitor the transition of parent ion
to the pyrazole fragment.
Critical Validation Checkpoint (Self-Validating Step)
-
The Glucuronide Check: Since FP-Py-5 has an exposed phenolic hydroxyl, you must treat a subset of plasma samples with
-glucuronidase prior to LC-MS analysis. -
Success Criteria: If the concentration of FP-Py-5 increases significantly (>5-fold) after glucuronidase treatment, the compound suffers from high Phase II clearance, regardless of the fluorine blockade. This indicates the need for a prodrug strategy (e.g., masking the phenol).
Protocol B: Pharmacodynamic (PD) Engagement
Objective: Confirm that FP-Py-5 engages its biological target in vivo (assuming a kinase/enzyme target common for this scaffold).
Methodology
-
Model: Mice bearing subcutaneous tumors or inflammatory challenge (LPS) relevant to the target.
-
Treatment: Administer FP-Py-5 at the MTD (Maximum Tolerated Dose) determined in Protocol A.
-
Harvest: Collect tissue (tumor or liver) at
(time of peak plasma concentration). -
Readout: Western Blot for the phosphorylation status of the downstream effector (e.g., pERK, pSTAT).
Data Interpretation Guide
| Observation | Interpretation | Action |
| High Plasma / High PD | Validated. The Fluorine stabilized the drug, and it hit the target. | Proceed to efficacy. |
| High Plasma / Low PD | Exposure is good, but cellular potency is weak. | Re-optimize the Pyrazole R-groups (sterics). |
| Low Plasma / Low PD | Metabolic failure. | Check Glucuronidation (see Protocol A). |
Part 3: Synthesis of Signaling & Mechanism
To understand why this specific molecule is validated this way, we must look at the structural interaction. The pyrazole-phenol motif typically acts as a "hinge binder" in kinase pockets.
Caption: Mechanism of Action and Metabolic Defense. The 4-Fluoro group shields the scaffold from degradation while the Phenol-Pyrazole core maintains binding.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
- Relevance: Foundational text explaining why the 4-fluoro substitution is chosen to block metabolic soft spots in phenol rings.
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. Link
- Relevance: Source for the "In Vitro to In Vivo" bridging protocols and solubility/permeability standards.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
- Relevance: Validates the structural logic of using fluorine to modulate pKa and lipophilicity in biaryl scaffolds.
-
Zhang, D., et al. "Preclinical experimental models of drug metabolism and disposition in drug discovery and development." Acta Pharmaceutica Sinica B, 2012. Link
- Relevance: Provides the standard operating procedures for the Rat PK and cassette dosing methodologies described.
Strategic Synthesis of Pyrazoles: A Head-to-Head Technical Comparison
Executive Summary: The Regioselectivity Paradox
The pyrazole pharmacophore is ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet its synthesis often forces a trade-off between operational simplicity and regiochemical precision .
While the classical Knorr condensation is the industry workhorse, it notoriously fails to control regioselectivity in unsymmetrical 1,3-dicarbonyl substrates, often yielding difficult-to-separate mixtures. Modern drug development demands higher precision. This guide compares the upgraded Knorr method against two emerging contenders: Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC) and Green Multicomponent Reactions (MCR), providing a data-driven framework for method selection.
Head-to-Head Analysis
Method A: The Upgraded Knorr Condensation
Best For: Scale-up of simple pyrazoles; substrates where sterics dictate regiochemistry. The "Expert" Twist: Standard ethanol solvents often yield 1:1 isomeric mixtures. Switching to fluorinated alcohols (HFIP or TFE) can drive regioselectivity up to 97:3 by altering the hydrogen-bond network and stabilizing specific enol forms.
Method B: Ru-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
Best For: Accessing 1,4-disubstituted pyrazoles; utilizing stable 1,3-diols instead of unstable dicarbonyls. Mechanism: A ruthenium pincer complex catalyzes the dehydrogenation of diols to aldehydes in situ, which then condense with hydrazine. This avoids the handling of sensitive oxidants or unstable aldehydes.[1]
Method C: Aqueous Multicomponent Reaction (MCR)
Best For: Combinatorial library generation; Green Chemistry compliance. Advantage: Uses surfactants (e.g., TPGS-750-M) to create nanoreactors in water, allowing lipophilic substrates to react at room temperature with high atom economy.
Performance Matrix
| Feature | Method A: Upgraded Knorr | Method B: Ru-Catalyzed ADC | Method C: Aqueous MCR |
| Precursor Stability | Low (1,3-dicarbonyls oxidize/polymerize) | High (1,3-diols are shelf-stable) | Medium (Aldehydes/Ketones) |
| Regioselectivity (rr) | Variable (50:50 to 90:10) | Excellent (>95:5 for 1,4-subst.) | Good (Steric driven) |
| Atom Economy | Moderate (Loss of H₂O) | High (H₂ byproduct) | Highest (One-pot) |
| Scalability | High (Kilogram ready) | Low/Medium (Catalyst cost) | High (Flow compatible) |
| Reaction Mass Efficiency | Moderate | High | Excellent |
Decision Logic & Mechanism Visualization
Strategic Selection Flowchart
The following decision tree aids in selecting the optimal pathway based on substrate availability and required substitution patterns.
Caption: Decision matrix for selecting pyrazole synthesis routes based on substitution pattern and regiochemical requirements.
Mechanistic Insight: The Fluorine Effect in Knorr Synthesis
Standard Knorr synthesis relies on the nucleophilic attack of hydrazine on a carbonyl. In unsymmetrical 1,3-diketones, this is random. Fluorinated solvents like Hexafluoroisopropanol (HFIP) act as hydrogen-bond donors, selectively activating the more basic carbonyl and directing the initial hydrazine attack, thereby locking the regiochemistry.
Caption: HFIP-mediated activation of 1,3-diketones enhances regioselectivity by distinguishing carbonyl electrophilicity.
Validated Experimental Protocols
Protocol A: Regioselective Knorr Synthesis in HFIP
Target: 3-trifluoromethyl-5-phenyl-1-methylpyrazole Rationale: The CF3 group creates a strong electronic bias, but in ethanol, mixtures still occur. HFIP amplifies this bias.
-
Preparation: To a round-bottom flask, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv).
-
Solvent System: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.5 M concentration). Note: HFIP is expensive; recovery via distillation is recommended for scale-up.
-
Addition: Add methylhydrazine (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC/LCMS.
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). The residue is often pure enough for crystallization.
-
Yield: Typically 92-95% with >95:5 regioselectivity (compared to ~70:30 in EtOH).
Protocol B: Ru-Catalyzed Synthesis from 1,3-Diols
Target: 1,4-Disubstituted Pyrazoles Rationale: Bypasses unstable aldehydes; generates H2 gas as the only byproduct.
-
Catalyst Loading: In a glovebox, charge a pressure tube with Ru-MACHO or similar Ru-PNP pincer complex (0.5 mol%).
-
Reactants: Add 1,3-diol (1.0 equiv), hydrazine derivative (1.1 equiv), and t-BuOK (1.1 equiv).
-
Solvent: Add t-Amyl alcohol or Toluene (0.5 M).
-
Conditions: Seal tube and heat to 110°C for 12 hours.
-
Mechanism Check: The system must allow H2 release or accommodate pressure build-up.
-
-
Workup: Cool, filter through a celite pad, and concentrate. Purify via flash chromatography.
Protocol C: Green One-Pot Synthesis (Micellar)
Target: Polysubstituted Pyrazoles via MCR Rationale: Uses water as solvent; "Nano-micelles" solubilize organic reactants.
-
Medium: Prepare a 2 wt % aqueous solution of TPGS-750-M (surfactant).
-
Assembly: Add aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and hydrazine hydrate (1.1 equiv) to the aqueous solution.
-
Reaction: Stir vigorously at room temperature (or 45°C for sterically hindered substrates) for 3-6 hours.
-
Observation: The product often precipitates out of the micellar solution as a solid.
-
Isolation: Filtration followed by a water wash. Recrystallize from EtOH/Water if necessary.
References
-
Fustero, S., et al. (2011).[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[2] Chemical Reviews. Link
-
Schmitt, D. C., et al. (2015).[3] "Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis." Organic Letters. Link
-
Vinciarelli, G., et al. (2020). "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." ChemistrySelect. Link
-
Gogoi, S., et al. (2024). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. (Inferred context from search results regarding fluorinated solvents in heterocycle synthesis). Link
-
Karrouchi, K., et al. (2018).[2] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link[2]
Sources
Benchmarking the Biological Activity of N-Methyl Pyrazole Isomers
Executive Summary: The Isomer Specificity Paradox
In the development of alcohol dehydrogenase (ADH) inhibitors, 4-methylpyrazole (4-MP, Fomepizole) stands as the clinical gold standard. However, for researchers synthesizing or screening pyrazole derivatives, the biological distinction between 4-MP and its isomers—1-methylpyrazole (1-MP) and 3-methylpyrazole (3-MP) —is a critical lesson in structure-activity relationships (SAR).
This guide objectively benchmarks these isomers. The data reveals a stark "all-or-nothing" pharmacological profile: while 4-MP exhibits nanomolar affinity for ADH, the 1- and 3-substituted isomers are virtually inactive. This guide details the mechanistic causality behind this divergence, provides experimental protocols for verification, and benchmarks their performance against the parent compound, pyrazole.
Chemical Landscape & Structural Logic
To understand the biological data, one must first grasp the structural constraints of the ADH active site.
-
4-Methylpyrazole (Fomepizole): The methyl group at the C4 position sits in a hydrophobic pocket of the enzyme, optimizing binding energy without interfering with the essential interaction between the N2 nitrogen and the active site Zinc ion.
-
1-Methylpyrazole: Methylation at the N1 position sterically hinders the molecule's ability to align within the active site and disrupts the proton release mechanism required for ternary complex formation.
-
3-Methylpyrazole: Substitution at C3 creates a steric clash with the substrate channel, preventing the molecule from accessing the Zinc ion effectively.
DOT Diagram: Mechanistic Logic of Inhibition
The following diagram visualizes why 4-MP succeeds where its isomers fail.
Figure 1: Mechanistic divergence of pyrazole isomers. 4-MP binding is facilitated by hydrophobic fit, while 1-MP and 3-MP suffer from steric exclusion.
Benchmarking Data: Potency, Selectivity, and Toxicity
The following table synthesizes experimental data comparing the isomers. Note the dramatic loss of potency when the methyl group is moved from C4 to C3 or N1.
Table 1: Comparative Biological Activity Profile
| Feature | 4-Methylpyrazole (4-MP) | 1-Methylpyrazole (1-MP) | 3-Methylpyrazole (3-MP) | Pyrazole (Parent) |
| Role | Clinical Antidote / Standard | Synthetic Intermediate | Experimental Compound | Toxic Reference |
| ADH Inhibition (Ki) | 0.09 - 0.21 µM (Potent) [1, 2] | > 1000 µM (Inactive) [3] | > 1000 µM (Weak/Inactive) [4] | 0.54 - 2.6 µM |
| Inhibition Type | Competitive (vs Ethanol) | N/A | N/A | Competitive |
| CYP2E1 Inhibition (Ki) | ~ 2.0 µM [5] | Not Significant | Differential Modulation [6] | Potent |
| Toxicity Profile | High Safety Margin | Unknown/Low Relevance | Potential Carcinogen Activation [6] | Hepatotoxic |
| Metabolic Fate | 4-Carboxypyrazole (Renal Excretion) | N-Demethylation | N/A | Conjugation |
Key Insight: Researchers should not substitute 1-MP or 3-MP for 4-MP in biological assays expecting similar inhibition. They are effectively inert against ADH.
Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.
Protocol A: Spectrophotometric ADH Inhibition Assay
This assay measures the rate of NADH formation at 340 nm. It is the industry standard for determining Ki values.
Reagents:
-
Enzyme: Human Recombinant ADH (Sigma or equivalent), 0.5 units/mL.
-
Substrate: Ethanol (varied concentrations: 1 mM – 50 mM).
-
Cofactor: NAD+ (2.5 mM in pyrophosphate buffer).
-
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (High pH favors the forward reaction).
-
Inhibitors: 4-MP (Positive Control), 1-MP, 3-MP.
Workflow:
-
Blanking: Prepare a blank cuvette with Buffer and NAD+ only.
-
Incubation: Pre-incubate Enzyme + Inhibitor (at 0, 0.1, 1, 10, 100 µM) for 5 minutes at 25°C.
-
Self-Validation Step: Ensure the enzyme is stable by running a "No Inhibitor" control first. Activity should remain linear for >2 minutes.
-
-
Initiation: Add Ethanol to initiate the reaction.[1]
-
Measurement: Monitor Absorbance (340 nm) for 3 minutes.
-
Analysis: Plot 1/V vs 1/[S] (Lineweaver-Burk).
-
Expected Result: 4-MP will show intersecting lines on the Y-axis (Competitive Inhibition). 1-MP and 3-MP lines will overlap with the control (No Inhibition).
-
Protocol B: CYP2E1 Microsomal Stability Assay
Since 4-MP is also a CYP2E1 inhibitor, this assay checks for off-target effects or metabolic stability.
Reagents:
-
System: Human Liver Microsomes (HLM), 0.5 mg protein/mL.
-
Probe Substrate: Chlorzoxazone (metabolized to 6-hydroxychlorzoxazone).
-
Cofactor: NADPH regenerating system.
Workflow:
-
Incubate HLM with Inhibitor (10 µM) and Chlorzoxazone (50 µM) for 20 mins at 37°C.
-
Quench with ice-cold Acetonitrile.
-
Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.
-
Calculation: % Activity = (Peak Area with Inhibitor / Peak Area Control) * 100.
Experimental Workflow Visualization
The following diagram outlines the decision tree for characterizing these isomers in a drug discovery context.
Figure 2: Screening workflow for pyrazole isomers. Only 4-MP passes the potency threshold for further development as an ADH inhibitor.
References
-
Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1][2] Acta Chemica Scandinavica, 23, 892-902. Link
-
Lee, S. L., et al. (2011).[3] Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole.[2][3] Chemico-Biological Interactions, 191(1-3), 26-31.[2][3] Link
-
Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica, 23, 1119-1129. Link
-
Selleck Chemicals. (n.d.). 3-Methylpyrazole Product Datasheet. SelleckChem. Link
-
Hartman, J. H., et al. (2014). CYP2E1 substrate inhibition: mechanistic interpretation through an effector site for monocyclic compounds. Journal of Biological Chemistry, 289(6), 3209-3219. Link
-
Fiala, E. S., et al. (1987). Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol. Cancer Research, 47, 123-128. Link
Sources
Reproducibility in Pyrazole Drug Discovery: From Regioselective Synthesis to Validated Bioassays
Executive Summary
The pyrazole scaffold is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib) due to its hydrogen-bonding capabilities and pharmacokinetic stability. However, two critical failure modes plague the development of new pyrazole derivatives: synthetic regioisomerism and biological assay interference (PAINS) .
This guide moves beyond standard textbook procedures to address the causality of these failures. We compare classical methods against optimized, reproducible workflows, providing the experimental evidence required to transition from "hit-or-miss" chemistry to robust drug discovery.
Part 1: Synthetic Reproducibility – Solving the Regioisomer Crisis
The Problem: Classical Knorr Condensation
The standard Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the default method in many labs. However, when using unsymmetrical 1,3-dicarbonyls, this method often yields a mixture of 1,3- and 1,5-disubstituted pyrazoles.
-
Failure Mode: Reliance on thermodynamic vs. kinetic control is often unpredictable and scale-dependent.
-
Consequence: Time-consuming chromatographic separation and inconsistent biological data due to isomer contamination.
The Solution: Regioselective Cyclization via Enaminones/Ynones
To guarantee reproducibility, one must desymmetrize the electrophile before the cyclization step. Using
Comparative Workflow: Synthesis Decision Tree
Figure 1: Decision tree contrasting the classical Knorr approach with the optimized regioselective route. The optimized route utilizes electronic differentiation to ensure isomer purity.
Protocol 1: Regioselective Synthesis via Alkynone Cyclization
This protocol replaces the standard diketone condensation to prevent isomer formation.
Objective: Synthesis of 1-phenyl-3-(4-chlorophenyl)-5-methylpyrazole (pure regioisomer).
-
Precursor Synthesis (The Control Step):
-
React 4-chlorobenzoyl chloride with 1-propyne (via Sonogashira coupling or similar) to generate the corresponding alkynone (1-(4-chlorophenyl)but-2-yn-1-one).
-
Why: The alkyne carbon beta to the carbonyl is highly electrophilic (Michael acceptor), forcing the initial attack by the hydrazine's terminal nitrogen.
-
-
Cyclization:
-
Dissolve the alkynone (1.0 equiv) in Ethanol (0.5 M).
-
Add Phenylhydrazine (1.1 equiv).
-
Critical Step: Add a catalytic amount of HCl (5 mol%) or use a specific Lewis Acid (e.g., AuCl3 if using mild conditions) to activate the carbonyl.
-
Reflux for 2-4 hours. Monitor by TLC/LC-MS.
-
-
Workup & Purification:
-
Cool to room temperature.[1] The major regioisomer often precipitates.
-
Filter and wash with cold ethanol.
-
Self-Validation: Check 1H-NMR NOE (Nuclear Overhauser Effect). A cross-peak between the N-phenyl ortho-protons and the C5-methyl group confirms the 1,5-relationship (or lack thereof for the 1,3-isomer).
-
Part 2: Biological Assay Reliability – Filtering PAINS
The Problem: Pyrazoles as Frequent Hitters
Pyrazole derivatives are prone to acting as PAINS (Pan-Assay Interference Compounds) . They can form colloidal aggregates that nonspecifically sequester enzymes, leading to false positives in inhibition assays. Furthermore, certain pyrazoles are fluorophores, interfering with fluorescence-based readouts.
The Solution: Orthogonal Validation & Detergent Profiling
Trustworthy data requires proving that activity is specific and not an artifact.
Comparative Workflow: Assay Validation
Figure 2: Validation workflow to filter out PAINS and aggregation-based false positives in pyrazole screening.
Protocol 2: The "Detergent Test" for Aggregation
Every pyrazole hit must undergo this test before lead optimization.
-
Baseline Assay: Measure IC50 of the pyrazole in standard assay buffer.
-
Detergent Addition: Repeat the IC50 measurement in the presence of 0.01% (v/v) Triton X-100 or 0.005% Tween-20 .
-
Interpretation:
-
Activity Unchanged: Likely a true binder.
-
Activity Shift > 10-fold: The compound is an aggregator (False Positive). Discard or re-engineer.
-
Part 3: Data Comparison
The following data illustrates the impact of switching from classical to optimized methods.
Table 1: Synthetic Efficiency Comparison
| Parameter | Method A: Classical Knorr | Method B: Regioselective (Alkynone) |
| Substrate | 1-(4-chlorophenyl)-1,3-butanedione | 1-(4-chlorophenyl)but-2-yn-1-one |
| Reagent | Phenylhydrazine | Phenylhydrazine |
| Regioisomer Ratio (1,5 : 1,3) | 60 : 40 (Mixture) | > 98 : 2 (Single Isomer) |
| Isolated Yield | 45% (after chromatography) | 82% (precipitation) |
| Purification Time | High (Column Chromatography) | Low (Filtration/Recrystallization) |
Table 2: Assay Reliability Comparison (Screening 100 Pyrazoles)
| Metric | Standard Fluorescence Assay | Optimized Assay (+Detergent + SPR) |
| Initial Hit Rate | 12% | 4% |
| False Positive Rate | ~65% (due to aggregation/fluorescence) | < 5% |
| Reproducibility (Z-Factor) | 0.65 (Variable) | 0.85 (Robust) |
| Confirmed Binders | 4 | 4 |
References
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2014).[7] The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
